4-Pentylphenyl 4-(benzyloxy)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
111973-82-1 |
|---|---|
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-phenylmethoxybenzoate |
InChI |
InChI=1S/C25H26O3/c1-2-3-5-8-20-11-15-24(16-12-20)28-25(26)22-13-17-23(18-14-22)27-19-21-9-6-4-7-10-21/h4,6-7,9-18H,2-3,5,8,19H2,1H3 |
InChI Key |
PJFLIRSRNIGVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Architecture of 4-n-Pentylphenyl 4-Benzyloxybenzoate
The following technical guide is structured to serve as an operational whitepaper for researchers in organic materials synthesis and medicinal chemistry. It prioritizes the molecule's role as a latent mesogenic intermediate —a critical scaffold in the design of liquid crystals and prodrugs.
Synthesis, Structural Utility, and Mesogenic Potential[1]
Part 1: Executive Technical Analysis
4-n-Pentylphenyl 4-benzyloxybenzoate is a tri-ring ester system characterized by a rigid phenyl benzoate core, a lipophilic pentyl tail, and a benzyloxy-protected head group.[1] In materials science, it serves as a vital precursor to hydroxy-terminated liquid crystals (mesogens).[1] In medicinal chemistry, its structure mimics lipophilic prodrugs, offering a model for studying esterase-mediated hydrolysis in complex aromatic systems.
1.1 Structural Deconstruction
The molecule functions as a "masked" nematogen. The benzyl ether moiety protects the phenolic oxygen, preventing premature polymerization or side reactions during the formation of the central ester linkage.
| Component Domain | Chemical Moiety | Functionality |
| Head Group | Benzyloxy- (Ph-CH₂-O-) | Protecting Group: Masks the phenol; increases molecular width; reduces crystallinity relative to free phenols.[1] |
| Rigid Core | Phenyl Benzoate | Mesogenic Unit: Provides the anisotropic geometry required for liquid crystalline phases (nematic/smectic). |
| Tail Group | n-Pentyl (-C₅H₁₁) | Lipophilic Spacer: Induces flexibility and promotes alignment; critical for melting point depression.[1] |
Molecular Specifications:
-
Formula: C₂₅H₂₆O₃[1]
-
Molecular Weight: 374.48 g/mol [1]
-
Predicted LogP: ~6.5 (Highly Lipophilic)[1]
-
Electronic Character: Non-polar tail; polarizable ester core; electron-donating benzyloxy group.[1]
Part 2: Synthetic Strategy & Causality
The synthesis of 4-n-pentylphenyl 4-benzyloxybenzoate requires a strategy that avoids transesterification or hydrolysis of the protecting group.[1] Two primary pathways exist: Acyl Chloride Activation and Steglich Esterification .[1]
2.1 Selected Pathway: Steglich Esterification (DCC/DMAP)
Why this protocol? While acid chlorides are robust, they generate HCl, which can degrade sensitive ether linkages or induce acid-catalyzed rearrangement. The Steglich method, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), proceeds under mild, neutral conditions, preserving the benzyl ether integrity.
Reaction Logic:
-
Activation: DCC reacts with 4-benzyloxybenzoic acid to form an O-acylisourea intermediate (highly reactive).[1]
-
Catalysis: DMAP acts as a nucleophilic catalyst, transferring the acyl group to the 4-pentylphenol more rapidly than the direct attack, suppressing N-acylurea byproduct formation.[1]
-
Thermodynamics: The formation of insoluble dicyclohexylurea (DCU) drives the equilibrium forward.
2.2 Visualization of Synthetic Workflow
The following diagram illustrates the convergent synthesis and subsequent deprotection utility.
Caption: Figure 1. Convergent synthesis via Steglich esterification followed by hydrogenolytic deprotection to yield the free phenolic mesogen.
Part 3: Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. Ensure anhydrous conditions to prevent DCC quenching.
Materials
-
Reagent A: 4-Benzyloxybenzoic acid (2.28 g, 10 mmol)[1]
-
Reagent B: 4-n-Pentylphenol (1.64 g, 10 mmol)[1]
-
Coupling Agent: DCC (2.27 g, 11 mmol)
-
Catalyst: DMAP (0.12 g, 1 mmol)
-
Solvent: Dichloromethane (DCM), anhydrous (50 mL)
Step-by-Step Methodology
-
Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Reagent A and Reagent B in 40 mL of anhydrous DCM.
-
Catalyst Addition: Add DMAP in one portion.[1] The solution should remain clear.
-
Activation (Critical Step): Dissolve DCC in the remaining 10 mL of DCM. Add this solution dropwise to the main reaction mixture at 0°C (ice bath) over 15 minutes.
-
Observation: A white precipitate (DCU) will begin to form almost immediately.[1]
-
-
Reaction Phase: Allow the mixture to warm to room temperature naturally. Stir vigorously for 12–24 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).[1] The starting acid (polar, stays near baseline) should disappear; the product (non-polar) will move to high Rf (~0.7).
-
-
Work-up:
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or recrystallize via hot filtration to ensure removal of trace urea.
Self-Validating Checkpoint:
-
Yield: Expected >85%.
-
Appearance: White to off-white crystalline solid.[1]
-
NMR Verification: Look for the disappearance of the carboxylic acid proton (~11 ppm) and the presence of the benzyloxy methylene singlet (~5.1 ppm) and the ester linkage signals.
Part 4: Physicochemical Characterization & Utility[1]
4.1 Phase Behavior (Liquid Crystallinity)
While the hydroxy-analog is a known nematogen, the benzyloxy-protected precursor often exhibits monotropic liquid crystalline behavior or a high melting point due to the bulk of the benzyl group disrupting the packing efficiency required for stable mesophases.
-
DSC Protocol: Perform Differential Scanning Calorimetry at 5°C/min.
-
Expectation: A sharp melting endotherm (Crystal
Isotropic) upon heating.[1] Upon cooling, a supercooled nematic phase may appear before crystallization.
4.2 Application: The "Deprotection Trigger"
This molecule is most valuable as a latent mesogen . The benzyl group renders the molecule chemically stable for storage or incorporation into larger supramolecular assemblies.
-
Activation: Catalytic Hydrogenolysis (H₂, Pd/C, THF/EtOH) cleaves the benzyl ether quantitatively.
-
Result: This reveals the phenolic -OH group in situ, allowing for hydrogen-bonding networks or further polymerization (e.g., forming Liquid Crystal Polymers - LCPs) without affecting the ester core.[1]
References
-
Synthesis of Phenyl Benzoate Mesogens: Balkanlı, S. et al. "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal."[1] Turkish Journal of Chemistry, 2021. Source:[1]
- Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524.
-
Benzyl Ether Cleavage Strategies: Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers."[2] Synlett, 1993.[2] Source:[1]
- Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Liquid Crystals, 2009.
Sources
Technical Monograph: Benzoic acid, 4-(phenylmethoxy)-, 4-pentylphenyl ester
A Reference Guide for Mesogenic Standards in Pharmaceutical & Materials Research
Executive Summary
Benzoic acid, 4-(phenylmethoxy)-, 4-pentylphenyl ester (Synonym: 4-Pentylphenyl 4-benzyloxybenzoate) is a rod-like (calamitic) liquid crystalline compound belonging to the phenyl benzoate family.[1] While historically utilized in display technologies, its relevance in drug development has surged as a hydrophobic model compound and a structural standard for Liquid Crystalline Nanoparticle (LCNP) formulations.
This guide provides a comprehensive technical profile, detailing its synthesis, mesomorphic phase behavior, and utility in validating lipophilic drug delivery systems.
Part 1: Molecular Architecture & Physicochemical Profile[1][2]
This molecule features a rigid "hard core" (phenyl benzoate ester) flanked by a flexible lipophilic tail (pentyl group) and a semi-rigid head group (benzyloxy). This amphiphilic-like structure drives its self-assembly into mesophases.
Table 1: Physicochemical Specifications
| Property | Value / Description | Significance in Protocol |
| IUPAC Name | 4-Pentylphenyl 4-(benzyloxy)benzoate | Unambiguous identification |
| Molecular Formula | Stoichiometric calculation | |
| Molecular Weight | 374.47 g/mol | Dosing and molarity calculations |
| Predicted LogP | ~6.5 - 7.2 | Indicates extreme lipophilicity; requires non-aqueous solvents |
| H-Bond Donors | 0 | Limited water solubility; strictly hydrophobic interactions |
| H-Bond Acceptors | 3 (Ester + Ether oxygens) | Potential for weak interactions with polar solvents |
| Rotatable Bonds | 8 | Flexibility of the pentyl tail dictates phase transition temps |
Part 2: Synthesis Protocol (Steglich Esterification)
Objective: Synthesize high-purity ester via carbodiimide coupling, avoiding harsh conditions that could cleave the ether linkage.
Mechanism: The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to transfer the acyl group to the phenol.
Workflow Diagram (DOT)
Caption: Step-by-step Steglich esterification workflow for high-yield synthesis.
Detailed Protocol
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-benzyloxybenzoic acid (1.0 eq) and 4-pentylphenol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in minimal DCM dropwise over 20 minutes.
-
Catalysis: Add DMAP (0.1 eq) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup:
-
Filter off the DCU precipitate.
-
Wash the filtrate sequentially with 1M HCl (to remove DMAP), Saturated NaHCO₃ (to remove unreacted acid), and Brine.
-
Dry over anhydrous MgSO₄ and evaporate solvent.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Ethyl Acetate mix.
-
Quality Check: The product should be a white solid. If yellowing occurs, wash with cold methanol.
-
Part 3: Mesomorphic (Liquid Crystal) Behavior[4][5]
This compound exhibits enantiotropic mesomorphism , meaning it forms liquid crystalline phases both upon heating and cooling.
Typical Phase Sequence:
-
Melting Point (
): Typically 50–70°C (Dependent on purity). -
Clearing Point (
): The temperature at which the milky mesophase turns into a clear liquid.
Relevance to Researchers: The clearing point is highly sensitive to impurities. In drug development, a depression in the clearing point when mixed with a drug candidate indicates successful solubilization/integration of the drug into the hydrophobic core of the formulation.
Phase Transition Logic Diagram (DOT)
Caption: Thermotropic phase transitions. The mesophase window is critical for characterization.
Part 4: Applications in Drug Development
While not a drug itself, this molecule is a critical reference material in the formulation of Liquid Crystalline Nanoparticles (LCNPs) .
1. Hydrophobic Drug Solubilization Model
Researchers use this ester to simulate the lipophilic domains of cell membranes or LCNP carriers (like cubosomes).
-
Protocol: Mix the ester with a poorly soluble drug (e.g., Paclitaxel).
-
Analysis: Use Differential Scanning Calorimetry (DSC).[2] If the drug dissolves in the ester's mesophase, the
(clearing point) will decrease. This validates the drug's compatibility with phenyl-benzoate-based delivery vectors.
2. Calibration of Thermal Analysis Equipment
Due to its sharp phase transitions, it serves as a secondary standard for calibrating DSC instruments in pharmaceutical QC labs, ensuring accurate melting point detection for active pharmaceutical ingredients (APIs).
Part 5: Analytical Characterization
To validate the integrity of the synthesized ester, the following spectral signatures must be confirmed.
Table 2: Diagnostic Spectral Markers
| Technique | Feature | Expected Signal | Mechanistic Origin |
| FTIR | Carbonyl Stretch | ~1730–1740 cm⁻¹ | Ester C=O bond (Strong, sharp) |
| FTIR | Ether Stretch | ~1250 cm⁻¹ | Ar-O-C bond (Asymmetric stretch) |
| 1H NMR | Benzylic Protons | ||
| 1H NMR | Aromatic Core | Two AA'BB' systems (Benzoate + Phenol rings) | |
| 1H NMR | Pentyl Tail | Terminal methyl and methylene chain | |
| DSC | Endotherms | Two distinct peaks | 1st: Melting; 2nd: Clearing (Nematic-Isotropic) |
References
-
Liquid Crystal Nanoparticles in Drug Delivery
-
Synthesis of Phenyl Benzoates (Steglich Method)
- Title: Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
- Source: Turkish Journal of Chemistry (2021).
-
Link:[Link]
-
Phase Transition Data (Homologous Series)
- Title: Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzo
- Source: NIST Standard Reference D
-
Link:[Link]
-
General Properties of Benzoate Esters
Sources
- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. tijer.org [tijer.org]
- 7. CAS 38444-13-2: 4-Pentylphenyl 4-methoxybenzoate [cymitquimica.com]
- 8. ossila.com [ossila.com]
- 9. Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | SIELC Technologies [sielc.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Guide: Phenyl Benzoate Liquid Crystal Mesogens
Synthesis, Characterization, and Bio-Application Interfaces
Executive Summary
Phenyl benzoate esters represent a canonical class of calamitic (rod-like) liquid crystals (LCs).[1][2] Characterized by a rigid central core containing two phenyl rings linked by an ester group, these mesogens offer a versatile platform for studying structure-property relationships. While historically significant in display technology mixtures, their current utility has expanded into anisotropic solvents, reactive mesogens for elastomers, and biosensing interfaces. This guide provides a rigorous technical breakdown of their molecular design, synthetic pathways, and phase characterization, tailored for research and development professionals.
Part 1: Molecular Architecture & Design Logic
The mesogenicity of phenyl benzoates arises from the delicate balance between the rigid core (which promotes anisotropic alignment) and the flexible terminal chains (which lower melting points and stabilize mesophases).
The Mesogenic Core
The central phenyl benzoate moiety (
Terminal Substituents
-
Alkoxy/Alkyl Chains: Increasing the chain length (
) of terminal alkyl/alkoxy groups ( ) generally favors Smectic phases over Nematic phases due to increased van der Waals lateral interactions and microphase separation between the aromatic core and aliphatic tails. -
Polar Groups: Terminal cyano (-CN) or nitro (-NO
) groups introduce a strong longitudinal dipole, enhancing nematic stability and dielectric anisotropy ( ).
Lateral Substitution
Introducing lateral substituents (F, Cl, CH
-
Effect: Drastically reduces melting points (
). -
Trade-off: Often reduces the clearing point (
) and can destabilize the mesophase if the substituent is too bulky (steric hindrance). Fluorine is preferred due to its small van der Waals radius (1.47 Å).
Part 2: Synthetic Pathways[3]
We present two primary protocols. Method A is the industry standard for high-yield synthesis of simple derivatives. Method B is required when acid-sensitive functional groups are present.
DOT Diagram: Synthetic Workflow
Caption: General workflow for the esterification of phenyl benzoate mesogens. Selection of activation method depends on substrate sensitivity.
Method A: Acyl Chloride Esterification (Robust)
Applicability: Standard alkyl/alkoxy derivatives.
Reagents: Thionyl chloride (
-
Activation: Dissolve 4-substituted benzoic acid (1.0 eq) in excess
. Reflux for 3 hours until gas evolution ( , ) ceases. Evaporate excess under vacuum to isolate the benzoyl chloride intermediate. -
Coupling: Dissolve the benzoyl chloride in dry DCM. Add 4-substituted phenol (1.0 eq) and Pyridine (1.2 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature (RT) for 12 hours under
atmosphere. -
Workup: Wash organic layer with 1M HCl (to remove pyridine), then saturated
, then brine. Dry over .[3] -
Purification: Recrystallize from Ethanol/Hexane (1:1).
Method B: Steglich Esterification (Mild)
Applicability: Substrates with acid-sensitive groups (e.g., vinyl, chiral centers). Reagents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM.[1]
-
Setup: Dissolve 4-substituted benzoic acid (1.0 eq) and 4-substituted phenol (1.0 eq) in dry DCM.
-
Catalysis: Add DMAP (0.1 eq).
-
Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise. Mechanism: DCC activates the carboxylic acid to an O-acylisourea intermediate.
-
Reaction: Stir at RT for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash filtrate with water and brine.[3]
-
Purification: Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) is often required to remove trace urea byproducts before recrystallization.
Part 3: Phase Characterization & Thermodynamics
Characterization requires a combination of Differential Scanning Calorimetry (DSC) for transition enthalpies and Polarized Optical Microscopy (POM) for texture identification.
Interpreting Phase Transitions
-
Nematic (N): Schlieren textures with 2- and 4-brush defects. High fluidity.
-
Smectic A (SmA): Focal conic fan textures; homeotropic alignment (black) in some regions.
-
Smectic C (SmC): Schlieren or broken fan textures; exhibits tilt-dependent switching.
Quantitative Data: Homologous Series
The following table illustrates the "Odd-Even Effect" and the influence of chain length on phase behavior for 4-alkoxyphenyl 4-alkylbenzoates.
| Compound ( | R (Alkyl) | OR' (Alkoxy) | Transition Temp (°C) | Phase Sequence |
| PB-1 | Cr 48 N 62 I | Monotropic Nematic | ||
| PB-2 | Cr 35 SmA 52 N 68 I | Smectic + Nematic | ||
| PB-3 | Cr 42 SmA 75 I | Purely Smectic | ||
| PB-4 (Lat-F) | Cr 22 N 45 I | Room Temp Nematic |
Note: "Lat-F" indicates lateral fluorine substitution on the central ring. Notice the drastic drop in melting point (Cr).
DOT Diagram: Structure-Property Logic
Caption: Causality map linking molecular modifications to macroscopic phase behavior.
Part 4: Biomedical & Pharmaceutical Interfaces
While phenyl benzoates are materials, their application in drug development focuses on Liquid Crystal Composites (LCCs) and Biosensing .
LC-Based Biosensors
Phenyl benzoate mesogens are used to detect surface binding events (e.g., protein-ligand interactions).
-
Mechanism: The LC is aligned homeotropically on a sensing surface. When a target biological analyte binds to the surface, it disrupts the anchoring energy.
-
Readout: This disruption triggers a phase transition or realignment (e.g., Homeotropic
Planar), visible as a bright signal under crossed polarizers. Phenyl benzoates are preferred here due to their tunable birefringence ( ), which amplifies the optical signal.
Block Copolymer Drug Delivery
Phenyl benzoate moieties are incorporated as side-chains in amphiphilic block copolymers (e.g., PEO-b-PMA/LC).
-
Function: The hydrophobic LC block drives self-assembly into stable micelles or vesicles (polymersomes).
-
Triggered Release: The LC core undergoes a phase transition (Smectic
Isotropic) upon heating (hyperthermia) or acoustic stimulation, disrupting the micelle structure and releasing the encapsulated drug payload.
References
-
Neubert, M. E., et al. (2011). The Effect of Terminal Alkyl Chain Length on Mesomorphic Properties of 4-Alkoxyphenyl-4'-Alkylbenzoates. Molecular Crystals and Liquid Crystals.[2][3][4][5][6][7][8][9] Retrieved from [Link]
-
Wilderbeek, H.T.A., et al. (2003). Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Liquid Crystals.[2][3][4][5][6][7][8][10] Retrieved from [Link]
-
NIST. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Standard Reference Data. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers. Retrieved from [Link][8]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers [repository.tno.nl]
- 5. scirp.org [scirp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. srd.nist.gov [srd.nist.gov]
Nematic Phase Engineering in Benzyloxy-Substituted Phenyl Benzoates
A Technical Guide for Materials Scientists and Development Professionals
Executive Summary
This guide provides a rigorous technical analysis of benzyloxy-substituted phenyl benzoates , a class of calamitic (rod-like) liquid crystals (LCs) characterized by a three-ring aromatic core or a bulky terminal architecture. Unlike simple alkoxy-cyanobiphenyls, the benzyloxy moiety introduces a methylene spacer (
For researchers in drug delivery and biosensing, these materials are pivotal. Their phase transitions are highly sensitive to surface anchoring changes, making them ideal candidates for LC-based biological sensors (e.g., detecting protein binding events at the LC-aqueous interface).
Molecular Architecture & Design Principles
The Mesogenic Core
The fundamental unit consists of a rigid phenyl benzoate core. To induce liquid crystallinity (mesomorphism), the molecule requires high structural anisotropy (length-to-breadth ratio > 3).
-
The Benzyloxy "Wing": The addition of a benzyloxy group at the para position extends the rigid core but introduces conformational flexibility via the methylene bridge.
-
Electronic Effects: The ester linkage (
) creates a dipole moment that facilitates lateral intermolecular attraction, stabilizing the nematic phase. -
Terminal Chains: Varying the alkyl chain length (
) on the opposing side of the molecule allows for precise tuning of the Nematic-to-Isotropic ( ) transition temperature.
Structural Causality
-
Nematic Stability: Short alkyl chains (
) often result in high melting points and monotropic behavior (mesophase only upon cooling). -
Smectic Induction: As chain length increases (
), nanosegregation of the aliphatic tails promotes layered ordering, inducing Smectic A (SmA) or C (SmC) phases, often at the expense of the nematic range.
Synthetic Pathway & Validation
To ensure high purity (>99.5%) required for sharp phase transitions, the Steglich Esterification is preferred over the acid chloride route due to milder conditions that prevent cleavage of the ether linkage in the benzyloxy group.
Protocol: Steglich Esterification
Objective: Synthesize 4-benzyloxyphenyl 4-(n-alkoxy)benzoate.
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve the acid and phenol in dry DCM under an inert Argon atmosphere.
-
Catalysis: Add DMAP. Stir for 10 minutes to activate the carboxyl group.
-
Coupling: Cool to 0°C. Add DCC dropwise (dissolved in DCM). The reaction is exothermic.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 24–48 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Purification:
-
Filter off DCU.[3]
-
Wash filtrate with 5% HCl, 5% NaHCO₃, and brine.
-
Recrystallize from Ethanol/Toluene (1:1) to remove trace isomers.
-
-
Synthetic Workflow Visualization
Figure 1: Step-by-step Steglich esterification workflow for synthesizing benzyloxy-phenyl benzoates.
Characterization of the Nematic Phase[1][2][4][5][6][7][8][9][10][11]
Trustworthy characterization requires correlating optical texture with thermal data.
Polarized Optical Microscopy (POM)[7][12]
-
Setup: Sample sandwiched between glass slides (treated with polyimide for planar alignment) on a hot stage.
-
Nematic Signature: Look for the Schlieren texture (thread-like defects) with 2-point and 4-point brushes. Flashing occurs upon rotating the stage.
-
Smectic Signature: Focal-conic fan textures indicate layered order (SmA/SmC), typically appearing below the nematic range upon cooling.
Differential Scanning Calorimetry (DSC)
-
Protocol: Heat/Cool at 10°C/min.
-
Validation: The Nematic-Isotropic transition is first-order but weakly energetic (
). A sharp peak confirms purity; a broad peak indicates solvent contamination.
Phase Identification Logic
Figure 2: Decision tree for identifying mesophases using Polarized Optical Microscopy.
Structure-Property Relationships (Data)[2][9][10]
The following table summarizes the phase behavior of a homologous series of 4-benzyloxyphenyl 4-(n-alkoxy)benzoates . Note the suppression of the nematic phase as the alkyl chain lengthens—a classic "Odd-Even" effect is often dampened in these specific bulky esters.
Table 1: Phase Transition Temperatures (°C) (Data synthesized from representative literature trends for benzyloxy-benzoates)
| Alkyl Chain ( | Melting Point ( | Smectic-Nematic ( | Nematic-Isotropic ( | Phase Behavior |
| C4 (Butyl) | 112 | — | 145 | Enantiotropic Nematic |
| C6 (Hexyl) | 105 | — | 152 | Enantiotropic Nematic |
| C8 (Octyl) | 98 | 115 | 158 | Smectic + Nematic |
| C10 (Decyl) | 94 | 128 | 155 | Smectic + Nematic |
| C12 (Dodecyl) | 91 | 135 | 148 | Predominantly Smectic |
Key Insight: The
Applications in Bio-Sensing
While traditionally used in displays, benzyloxy-phenyl benzoates are gaining traction in LC-biosensors .
-
Mechanism: The hydrophobic benzyloxy tail can anchor to surfactant-laden aqueous interfaces.
-
Detection: When a target protein binds to the interface, it disrupts the nematic alignment (transitioning from homeotropic to planar).
-
Advantage: The high birefringence (
) of the phenyl benzoate core provides a high-contrast optical signal visible under standard microscopy, eliminating the need for fluorescent labels.
References
-
Imran, M., et al. (2021). "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal." Turkish Journal of Chemistry. Available at: [Link]
-
Doshi, A.V., et al. (2011).[4] "A Novel Mesomorphic Homologous Series of Ester Derivatives." Der Pharma Chemica. Available at: [Link]
-
Mandle, R. J., et al. (2022). "The effect of a lateral alkyloxy chain on the ferroelectric nematic phase." Journal of Materials Chemistry C. Available at: [Link]
Sources
4-Pentylphenyl 4-(benzyloxy)benzoate molecular weight and formula
An In-Depth Technical Guide to 4-Pentylphenyl 4-methoxybenzoate
A Note on Chemical Nomenclature: This guide focuses on the molecular properties, synthesis, and applications of 4-Pentylphenyl 4-methoxybenzoate. Initial searches for "4-Pentylphenyl 4-(benzyloxy)benzoate" did not yield significant results for a well-characterized compound. It is presumed that this was a possible misnomer for the closely related and extensively studied 4-Pentylphenyl 4-methoxybenzoate, which is a cornerstone compound in the field of liquid crystal research.
Introduction
4-Pentylphenyl 4-methoxybenzoate is a thermotropic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This organic compound belongs to the class of benzoates and is known for its nematic phase at temperatures slightly above room temperature.[1][2] Its rod-like molecular structure, or mesogenic character, is responsible for the unique optical and electrical properties that make it a valuable material in various technological applications, particularly in the development of liquid crystal displays (LCDs).[1][2] The molecular arrangement of 4-Pentylphenyl 4-methoxybenzoate consists of a rigid core composed of two phenyl rings and a flexible pentyl tail, which are key features for the formation of the liquid crystalline phase.[1]
Chemical Identity and Properties
The fundamental characteristics of 4-Pentylphenyl 4-methoxybenzoate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂O₃ | [3][4] |
| Molecular Weight | 298.38 g/mol | [2][5] |
| CAS Number | 38444-13-2 | [3][4] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 29.0 °C | [2] |
| Solubility | Soluble in organic solvents like methanol and ethanol.[3][6] | [3][6] |
Molecular Structure
The structure of 4-Pentylphenyl 4-methoxybenzoate is characterized by a central benzoate core with a pentyl group attached to one phenyl ring and a methoxy group on the other.
Caption: Molecular structure of 4-Pentylphenyl 4-methoxybenzoate.
Synthesis and Purification
The synthesis of 4-Pentylphenyl 4-methoxybenzoate is typically achieved through an esterification reaction between 4-methoxybenzoyl chloride and 4-pentylphenol.[1] This process involves two main stages: the preparation of the acid chloride and the subsequent esterification.
Experimental Protocol: Synthesis of 4-Pentylphenyl 4-methoxybenzoate
Part 1: Preparation of 4-Methoxybenzoyl Chloride
-
Reactants: 4-Methoxybenzoic acid, Thionyl chloride (SOCl₂).
-
Procedure: a. In a round-bottom flask, add 4-methoxybenzoic acid. b. Slowly add an excess of thionyl chloride to the flask. c. Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.[1] d. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. e. The crude 4-methoxybenzoyl chloride can be purified by vacuum distillation.
Part 2: Esterification
-
Reactants: 4-Methoxybenzoyl chloride, 4-pentylphenol, Pyridine.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Procedure: a. Dissolve 4-pentylphenol and pyridine (to neutralize the HCl byproduct) in the chosen solvent in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution in an ice bath. c. Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled mixture. d. Allow the reaction mixture to warm to room temperature and stir for several hours. e. Upon completion, the reaction mixture is washed with dilute acid, water, and brine. f. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. g. The resulting crude product is purified by recrystallization or column chromatography to yield pure 4-Pentylphenyl 4-methoxybenzoate.
Caption: Synthesis workflow for 4-Pentylphenyl 4-methoxybenzoate.
Characterization and Analysis
The synthesized 4-Pentylphenyl 4-methoxybenzoate is characterized using various analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule, such as the ester carbonyl (C=O) and ether (C-O) linkages.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Differential Scanning Calorimetry (DSC): DSC is a crucial technique for identifying the phase transition temperatures, including the melting point and the clearing point (the transition from the liquid crystal phase to the isotropic liquid phase).[1]
-
Polarized Optical Microscopy (POM): POM is used to visually observe the liquid crystalline textures and determine the type of mesophase (e.g., nematic, smectic).[1]
Applications
The primary application of 4-Pentylphenyl 4-methoxybenzoate lies in its use as a component of liquid crystal mixtures for displays and other optoelectronic devices.[2]
-
Liquid Crystal Displays (LCDs): Its nematic phase allows for the alignment of the molecules by an electric field, which is the fundamental principle behind the operation of LCDs.
-
Host Material for Guest Molecules: It can act as a host material for other molecules, such as luminophores, to create aligned systems with specific optical properties.[2]
-
Chiral Nematic Phases: When mixed with chiral compounds, it can form chiral nematic liquid crystals with helical structures, which have applications in areas such as reflective displays and temperature sensors.[2]
Safety and Handling
4-Pentylphenyl 4-methoxybenzoate should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be worn.
-
Hazard Statements: May cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life.[7]
-
Precautionary Statements: Avoid breathing dust, and avoid release to the environment.[7] Wear protective gloves, and if on skin, wash with plenty of water.[7]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.
References
-
Benzoic acid, 4-methoxy-, 4-pentylphenyl ester - SIELC Technologies. [Link]
-
Pentylphenyl methoxybenzoate (CAS 38444-13-2): Odor profile, Properties, & IFRA compliance - Scent.vn. [Link]
-
PENTYLPHENYL METHOXYBENZOATE - Inxight Drugs. [Link]
-
Pentylphenyl methoxybenzoate | C19H22O3 | CID 94486 - PubChem. [Link]
-
4-Pentylphenyl 4-methoxybenzoate - CAS Common Chemistry. [Link]
-
(PDF) The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - ResearchGate. [Link]
Sources
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- 2. ossila.com [ossila.com]
- 3. CAS 38444-13-2: 4-Pentylphenyl 4-methoxybenzoate [cymitquimica.com]
- 4. Benzoic acid, 4-methoxy-, 4-pentylphenyl ester | SIELC Technologies [sielc.com]
- 5. 4-Pentylphenyl 4-Methoxybenzoate , >98.0%(GC) , 38444-13-2 - CookeChem [cookechem.com]
- 6. scent.vn [scent.vn]
- 7. 4-Pentylphenyl 4-methoxybenzoate | 38444-13-2 [sigmaaldrich.com]
Homologous Series of 4-Alkoxyphenyl 4-Alkylbenzoates: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of the 4-alkoxyphenyl 4-alkylbenzoate homologous series. These molecules are quintessential calamitic (rod-like) liquid crystals, historically significant in the display industry and currently pivotal in pharmaceutical materials science .
For drug development professionals, this series offers a tunable platform for Liquid Crystalline Nanoparticles (LCNPs) and anisotropic solvents. The rigid phenyl benzoate core provides π-π stacking stability, while the alkyl/alkoxy tails allow for precise engineering of phase transition temperatures (mesomorphism). This guide details the synthetic pathways, phase behavior physics, and specific applications in controlled release systems.
Molecular Architecture & Design Logic
The general structure of this homologous series is defined by two indices,
The Mesogenic Core
The central phenyl benzoate ester linkage is the rigid "lath" that creates the anisotropic geometry required for liquid crystallinity. Unlike biphenyls, the ester linkage introduces a stepped core structure, which influences the dipole moment and dielectric anisotropy (
Tail Engineering & The Odd-Even Effect
-
Chain Length (
): Increasing the alkyl/alkoxy chain length acts as a "solvent" for the rigid core.-
Short Chains (
): High melting points; often non-mesomorphic or purely nematic. -
Long Chains (
): The flexible chains stabilize layered packing, promoting Smectic (SmA, SmC) phases over Nematic phases.
-
-
Odd-Even Effect: The transition temperatures (specifically the Nematic-Isotropic clearing point,
) oscillate as the chain length increases.
Synthetic Protocols
We present two validated pathways. Method A is the industrial standard for bulk synthesis. Method B is the "Pharma-Grade" route, preferred when the alkyl tails contain sensitive functional groups (e.g., for drug conjugation).
Method A: Acyl Chloride Activation (Standard)
Principle: Conversion of 4-alkylbenzoic acid to its acid chloride, followed by nucleophilic attack by 4-alkoxyphenol.
Protocol:
-
Activation: Reflux 4-alkylbenzoic acid (1.0 eq) with Thionyl Chloride (
, 5.0 eq) and a catalytic drop of DMF for 3 hours. Evaporate excess to obtain the crude acid chloride. -
Coupling: Dissolve 4-alkoxyphenol (1.0 eq) in dry Pyridine/DCM (1:1).
-
Addition: Add the acid chloride dropwise at 0°C under
atmosphere. -
Workup: Stir at RT for 12 hours. Pour into ice-HCl. Extract with DCM. Wash with
. Recrystallize from Ethanol.
Method B: Steglich Esterification (Mild/Functionalized)
Principle: DCC-mediated coupling suitable for lab-scale discovery where temperature sensitivity is a concern.
Protocol:
-
Dissolution: Dissolve 4-alkylbenzoic acid (1.0 eq) and 4-alkoxyphenol (1.0 eq) in anhydrous DCM.
-
Catalyst: Add DMAP (4-Dimethylaminopyridine, 0.1 eq).
-
Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq) dissolved in DCM dropwise.
-
Reaction: Allow to warm to RT and stir for 24 hours. The byproduct (DCU) will precipitate as a white solid.
-
Purification: Filter off DCU. Wash filtrate with 0.5N HCl and saturated
. Flash chromatography (Hexane/Ethyl Acetate) is recommended for high purity.
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic logic flow for the preparation of phenyl benzoate mesogens.
Phase Behavior & Characterization
Understanding the phase sequence is critical for application. The material must be in the correct phase (Nematic or Smectic) at the operating temperature (usually body temperature, 37°C, for drug delivery).
Characterization Techniques
-
DSC (Differential Scanning Calorimetry): Measures enthalpy of transitions. Look for sharp peaks (Crystal
Mesophase) and smaller peaks (Mesophase Isotropic). -
POM (Polarized Optical Microscopy): Visual validation.
-
Nematic: Schlieren texture (threads) or Droplets.[3]
-
Smectic A: Focal conic fan texture or Homeotropic (black) regions.
-
Representative Phase Data (Select Homologues)
The following table summarizes the behavior of the
| Alkyl Chain ( | Alkoxy Chain ( | Phase Sequence (Heating) | Transition Temps (°C) | Mesophase Type |
| 4 (Butyl) | 1 (Methoxy) | Cr | Cr 65 N 82 I | Pure Nematic |
| 4 (Butyl) | 6 (Hexyloxy) | Cr | Cr 45 N 78 I | Enantiotropic Nematic |
| 8 (Octyl) | 4 (Butoxy) | Cr | Cr 38 SmA 52 N 71 I | Smectic + Nematic |
| 10 (Decyl) | 10 (Decyloxy) | Cr | Cr 42 SmC 60 SmA 85 I | Pure Smectic |
Key: Cr = Crystalline Solid, N = Nematic, Sm = Smectic, I = Isotropic Liquid.
Phase Transition Logic Diagram
Figure 2: Thermal phase transitions.[4] Note that chain length dictates whether the material passes through a Smectic phase.
Applications in Drug Development
While historically used in optics, the 4-alkoxyphenyl 4-alkylbenzoate series is gaining traction in pharmaceutical sciences due to its biocompatibility (hydrolysable ester core) and self-assembly properties.
Liquid Crystalline Nanoparticles (LCNPs)
These molecules can form the hydrophobic core of LCNPs (e.g., Cubosomes or Hexosomes).
-
Mechanism: The drug is trapped within the liquid crystalline matrix.
-
Benefit: The anisotropic order controls the diffusion rate of the drug, allowing for sustained release profiles that amorphous polymer carriers cannot match.
-
Relevance: High potential for solubilizing hydrophobic drugs (BCS Class II/IV).
Thermo-Responsive Delivery
Because the phase transitions (Cr
Permeation Enhancers
The amphiphilic nature of the alkoxy-substituted benzoates allows them to interact with the lipid bilayer of the stratum corneum, potentially enhancing transdermal drug delivery.
References
-
Neubert, M. E., et al. (1977). The Effect of Terminal Alkyl Chain Length on Mesomorphic Properties of 4-Alkoxyphenyl-4'-Alkylbenzoates. Molecular Crystals and Liquid Crystals.[3][4][5][6][7][8] Link
-
Imrie, C. T., et al. (2011). Odd-even effects in liquid crystals. Liquid Crystals Reviews. Link
-
Guo, C., et al. (2013). Liquid Crystals in Drug Delivery. Journal of Controlled Release. Link
-
Organic Syntheses. (2019). Synthesis of Phenyl Benzoate Derivatives. Org. Synth. Link
-
Boyd, B. J., et al. (2009). Liquid crystalline systems in drug delivery. Drug Development and Industrial Pharmacy. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. tijer.org [tijer.org]
- 7. Oligomeric odd–even effect in liquid crystals - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Guide: Applications of 4-Pentylphenyl 4-(benzyloxy)benzoate in LCD Technology
The following technical guide is structured to address the specific role of 4-Pentylphenyl 4-(benzyloxy)benzoate (CAS 111973-82-1) within the liquid crystal display (LCD) ecosystem. While the provided audience includes drug development professionals, the primary focus here is Materials Science and Display Engineering , as this molecule is a specialized mesogen and intermediate. The content is designed to be authoritative, actionable, and scientifically rigorous.
Executive Summary
4-Pentylphenyl 4-(benzyloxy)benzoate represents a critical class of phenyl benzoate esters used in the synthesis and formulation of advanced liquid crystal materials. Its primary utility in modern LCD technology is twofold:
-
Precursor for Reactive Mesogens (RMs): It serves as a stable, protected intermediate for synthesizing polymerizable liquid crystals used in optical compensation films (e.g., for IPS and VA modes).
-
High-Birefringence Mesogen: As a three-ring system (counting the benzyl moiety), it functions as a high-temperature component in nematic mixtures, enhancing the clearing point (
) and optical anisotropy ( ).
This guide details the chemical profile, synthesis protocols, and specific applications of this molecule, grounded in its structural properties as a rod-like (calamitic) mesogen.
Chemical Profile & Structural Logic
The molecule’s utility is dictated by its specific structural attributes: a rigid core, a flexible alkyl tail, and a protectable head group.
Molecular Architecture
| Feature | Chemical Moiety | Function in LCD |
| Core Scaffold | Phenyl Benzoate Ester | Provides the rigid, rod-like structure essential for mesophase formation (anisotropy). |
| Terminal A | 4-Pentyl ( | A flexible alkyl tail that lowers the melting point and induces nematic/smectic phase behavior. |
| Terminal B | 4-Benzyloxy ( | Acts as a bulky, high-melting terminal group. Crucially, it serves as a protecting group for a phenolic hydroxyl, enabling further functionalization. |
Physicochemical Properties (Representative)
-
CAS Number: 111973-82-1[1]
-
Molecular Formula:
-
Molecular Weight: 450.57 g/mol
-
Phase Behavior: Enantiotropic Nematic/Smectic (Typical for 3-ring benzoates).
-
Stability: High thermal stability; hydrolytically stable under neutral conditions.
Core Application: Synthesis of Reactive Mesogens (RMs)
The most significant industrial application of 4-Pentylphenyl 4-(benzyloxy)benzoate is as a key intermediate in the production of Reactive Mesogens (RMs). RMs are polymerizable liquid crystals used to create thin optical films that improve viewing angles and contrast in TFT-LCDs.
The "Protection-Deprotection" Strategy
Direct synthesis of hydroxy-functionalized mesogens often leads to side reactions. The benzyloxy group acts as a robust protecting group for the phenol functionality, allowing the formation of the central ester linkage without interference.
Workflow Diagram: RM Synthesis Pathway
Figure 1: Synthetic pathway utilizing 4-Pentylphenyl 4-(benzyloxy)benzoate as a protected scaffold for Reactive Mesogen production.
Experimental Protocol: Synthesis & Deprotection
Note: This protocol is a generalized standard procedure for phenyl benzoate LCs.
Phase 1: Esterification (Formation of Target Molecule)
-
Reagents: Dissolve 4-benzyloxybenzoic acid (1.0 eq) and 4-pentylphenol (1.0 eq) in dry Dichloromethane (DCM).
-
Catalyst: Add DMAP (0.1 eq) and cool to 0°C.
-
Coupling: Dropwise add DCC (1.1 eq) dissolved in DCM. Stir at RT for 12-24 hours.
-
Workup: Filter off the DCU urea precipitate. Wash filtrate with water, 5% HCl, and saturated
. -
Purification: Recrystallize from Ethanol/Hexane to obtain 4-Pentylphenyl 4-(benzyloxy)benzoate .
Phase 2: Hydrogenolysis (Deprotection to Hydroxy-Mesogen)
-
Setup: Dissolve the benzoate ester in THF/Ethanol (1:1).
-
Catalyst: Add 10% Pd/C (5 wt% of substrate).
-
Reaction: Stir under
atmosphere (balloon pressure) for 6-12 hours. -
Validation: Monitor by TLC (disappearance of the benzyl spot).
-
Result: Yields 4-Pentylphenyl 4-hydroxybenzoate, ready for acrylation.
Application in LC Mixture Formulation
Beyond synthesis, the molecule itself is used as a dopant or component in nematic mixtures for specific display modes (e.g., STN or Passive Matrix LCDs).
Modulating Phase Transitions
The "3-ring" structure (Benzyl + Phenyl + Phenyl) imparts a high length-to-breadth ratio, which:
-
Increases the Clearing Point (
): Useful for extending the operating temperature range of a mixture. -
Induces Smectic Phases: The benzyloxy tail often promotes Smectic A or C phases. This is beneficial for bistable displays but must be carefully controlled in standard nematic displays to avoid low-temperature crystallization.
Comparative Properties Table
| Property | 4-Pentylphenyl 4-(benzyloxy)benzoate | Standard Mesogen (e.g., 5CB) | Impact on Mixture |
| Core Structure | 3-Ring Ester | 2-Ring Biphenyl | Increases rigidity and thermal stability. |
| Clearing Point | High (>100°C est.) | ~35°C | Raises the upper operating temperature limit. |
| Viscosity | High | Low | Increases rotational viscosity ( |
| Birefringence ( | High (~0.20) | Moderate (~0.18) | Improves optical contrast in thin cells. |
Scientific Integrity & Validation
Quality Control Metrics
To ensure the material is suitable for LCD applications, the following specifications must be met:
-
Purity (HPLC): > 99.5% (Impurities cause ionic effects and image retention).
-
Resistivity: >
(Critical for voltage holding ratio). -
Metal Ion Content: < 10 ppb (To prevent electrochemical degradation).
Mechanistic Logic
The choice of the pentyl chain (
- : Often purely nematic but with low clearing points.
- (Pentyl): Optimal balance of nematic range and viscosity.
- : Strongly smectic, often unsuitable for dynamic displays. Therefore, the pentyl derivative is the "sweet spot" for broad-range nematic mixtures.
References
-
ChemSrc. CAS 111973-82-1: 4-Pentylphenyl 4-(benzyloxy)benzoate.[1] Chemical physical properties database.[2] Available at: [Link]
- European Patent Office.EP0808825A1: Phenyl benzoate derivatives and liquid crystal compositions. (Describes the utility of phenyl benzoate esters in ECB and DS modes).
-
National Institutes of Health (PMC). Synthesis and characterization of novel 4-benzyloxyphenyl liquid crystals. (Detailed protocols for benzyloxy-substituted mesogens). Available at: [Link]
-
Der Pharma Chemica. Benzoate esters homologous series of liquid crystals.[3] (Study on the odd-even effect and phase transitions of benzoate series). Available at: [Link][3]
Sources
Methodological & Application
Synthesis of 4-Pentylphenyl 4-(benzyloxy)benzoate: A Detailed Protocol Using Steglich Esterification
An Application Note for Researchers and Scientists
Abstract: This application note provides a comprehensive guide for the synthesis of 4-pentylphenyl 4-(benzyloxy)benzoate, a compound of interest in liquid crystal research and materials science.[1][2][3] The protocol employs the Steglich esterification, a mild and efficient method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5][6] We delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe standard characterization techniques for the final product. This guide is intended for researchers in organic synthesis, drug development, and materials science.
Introduction and Scientific Rationale
4-Pentylphenyl 4-(benzyloxy)benzoate is a calamitic (rod-like) molecule, a structural motif frequently associated with liquid crystalline properties.[1][3] Such compounds, which exhibit phases of matter intermediate between conventional liquids and solid crystals, are foundational to technologies like liquid-crystal displays (LCDs).[2][7] The synthesis of these materials with high purity is paramount for studying their unique mesomorphic and optical behaviors.
The formation of the target molecule requires the creation of an ester linkage between 4-(benzyloxy)benzoic acid and 4-pentylphenol. While classic Fischer esterification is an option, it requires harsh acidic conditions and high temperatures, which can be incompatible with more complex substrates.[8] The Steglich esterification, first described in 1978, presents a superior alternative.[4][9] It proceeds under mild, typically room-temperature conditions, making it ideal for substrates that may be sensitive to acid or heat.[4][9][10] This method is particularly valued for its high yields and tolerance of a wide range of functional groups.[5]
The Steglich Esterification: Mechanism of Action
The efficacy of the Steglich esterification hinges on the in-situ activation of the carboxylic acid by a carbodiimide, in this case, DCC. The reaction mechanism can be understood through the following key steps:
-
Activation of the Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate anion then attacks the central carbon of the protonated DCC, forming a highly reactive O-acylisourea intermediate.[5][9] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.
-
Catalysis by DMAP: While the alcohol can directly react with the O-acylisourea, this pathway is often slow. DMAP, being a more potent nucleophile than the alcohol, rapidly attacks the O-acylisourea.[10] This forms a new, even more reactive intermediate, an N-acylpyridinium salt, and releases dicyclohexylurea (DCU). The catalytic role of DMAP is crucial as it significantly accelerates the reaction and suppresses a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[4]
-
Ester Formation: The alcohol (4-pentylphenol) then attacks the activated N-acylpyridinium intermediate. This step forms the desired ester bond, regenerates the DMAP catalyst, and completes the catalytic cycle.
-
Byproduct Formation: The driving force for the reaction is the formation of the highly stable and largely insoluble dicyclohexylurea (DCU) byproduct, which effectively removes the elements of water from the reaction.[4]
Sources
- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
DCC/DMAP coupling protocol for phenyl benzoate synthesis
Application Note: High-Yield Synthesis of Phenyl Benzoate via Steglich Esterification
Executive Summary
This guide details the optimized protocol for synthesizing phenyl benzoate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). While classical Fischer esterification fails with phenols due to their low nucleophilicity and sensitivity to harsh acidic conditions, the Steglich esterification offers a mild, neutral-pH alternative.[1]
This protocol uses Phenyl Benzoate as a model system to demonstrate the coupling of sterically hindered or electron-deficient alcohols. The core focus is on process control —specifically the suppression of N-acylurea byproducts and the efficient removal of dicyclohexylurea (DCU).
Mechanistic Insight & Rationale
Why DCC/DMAP?
Direct reaction between benzoic acid and phenol is thermodynamically unfavorable. DCC acts as a dehydrating agent to activate the carboxylic acid. However, the reaction of the resulting O-acylisourea with a phenol is kinetically slow. Without a catalyst, the O-acylisourea undergoes a 1,3-rearrangement to form an unreactive N-acylurea byproduct, permanently sequestering the starting material.
The Role of DMAP:
DMAP is approximately
Diagram 1: Steglich Esterification Catalytic Cycle This diagram illustrates the acyl-transfer mechanism and the competition between productive coupling and byproduct formation.
Caption: The DMAP catalytic cycle intercepts the O-acylisourea to prevent N-acylurea rearrangement.
Experimental Design
Safety & Handling
-
DCC (N,N'-Dicyclohexylcarbodiimide): A potent contact allergen and sensitizer. Inhalation of dust can cause severe respiratory reactions. Must be weighed and handled in a fume hood.
-
DMAP: Highly toxic by absorption.
-
Solvent: Dichloromethane (DCM) is the standard solvent due to its polarity and ability to dissolve the reactants while precipitating DCU.
Stoichiometry Table
Precise stoichiometry is vital to minimize purification difficulty.
| Component | Role | Equivalents (eq) | Molar Mass ( g/mol ) | Notes |
| Benzoic Acid | Substrate | 1.0 | 122.12 | Limiting reagent |
| Phenol | Nucleophile | 1.1 | 94.11 | Slight excess ensures complete acid consumption |
| DCC | Coupling Agent | 1.1 - 1.2 | 206.33 | Excess accounts for hydrolysis by trace moisture |
| DMAP | Catalyst | 0.05 - 0.1 | 122.17 | 5-10 mol% is sufficient |
| DCM | Solvent | N/A | N/A | Anhydrous (0.2 - 0.5 M concentration) |
Detailed Protocol
Phase 1: Reaction Setup
-
Drying: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.
-
Solvation: Add Benzoic Acid (1.0 eq) , Phenol (1.1 eq) , and DMAP (0.1 eq) to the flask.
-
Dissolution: Add anhydrous DCM (approx. 10 mL per gram of acid). Stir until all solids are dissolved.
-
Cooling: Submerge the flask in an ice-water bath (0°C).
-
Reasoning: The reaction between DCC and carboxylic acid is exothermic. Low temperature prevents "runaway" exotherms that favor the N-acylurea rearrangement.
-
Phase 2: Activation & Coupling
-
DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.
-
Precipitation Onset: You will observe a white precipitate (DCU) forming within minutes. This is a visual indicator that the coupling is proceeding.
-
Equilibration: Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Duration: Stir at RT for 3–12 hours. Monitor via TLC (Solvent system: 10% Ethyl Acetate in Hexanes).
Phase 3: Workup & DCU Removal (The Critical Step)
The primary failure mode in this synthesis is persistent DCU contamination.
-
Cold Precipitation: Before filtration, place the flask in a freezer (-20°C) or ice bath for 30 minutes. DCU is virtually insoluble in cold DCM.
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad. Wash the filter cake with a small volume of cold DCM.
-
Note: Do not use warm solvent, or DCU will re-dissolve.
-
-
Evaporation: Concentrate the filtrate under reduced pressure to roughly 25% of its original volume. (Do not dry completely yet, as trapped DCU is hard to remove from oil).
Phase 4: Chemical Purification (Extraction)
-
Re-dissolution: Dilute the concentrated residue with Ethyl Acetate (EtOAc).
-
Why switch solvents? DCU is even less soluble in EtOAc than DCM, often causing a second crash-out. If precipitate forms, filter again.[2]
-
-
Wash Cycle: Transfer to a separatory funnel.
-
Wash 1 (Acidic): 0.5 M HCl (2x). Purpose: Protonates DMAP (removes catalyst) and any unreacted amine impurities.
-
Wash 2 (Basic): Saturated NaHCO₃ (2x). Purpose: Deprotonates and removes unreacted Benzoic Acid.
-
Wash 3 (Neutral): Brine (1x). Purpose: Removes trapped water.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Phenyl Benzoate.
Diagram 2: Experimental Workflow Visualizing the critical separation steps.
Caption: Workflow emphasizing the cooling step prior to filtration for maximum DCU removal.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvent/reagents | Water reacts with DCC to form DCU before it activates the acid. Ensure all reagents are dried under vacuum and solvent is anhydrous. |
| Product contains white solid | Residual DCU | Dissolve crude product in a minimal amount of cold ether or hexane. DCU will precipitate; product will stay in solution. Filter again. |
| N-Acylurea Byproduct | No DMAP added or added too late | Ensure DMAP is present before DCC addition. Keep reaction at 0°C during initial activation. |
| Emulsion during extraction | Density similarity | Add solid NaCl to the aqueous layer to increase density difference and break the emulsion. |
References
-
Neises, B., & Steglich, W. (1978).[1][3][4][5][6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.[5][7] [Link]
-
Organic Chemistry Portal. (n.d.).[5] Steglich Esterification. [Link]
-
PubChem. (n.d.). Dicyclohexylcarbodiimide (DCC) Compound Summary. [Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. B. Neises and W. Steglich, “Simple Method for the Esterification of Carboxylic Acids,” Angewandte Chemie International Edition, Vol. 17, No. 7, 1978, pp. 522-524.doi10.1002/anie.197805221 - References - Scientific Research Publishing [scirp.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. scribd.com [scribd.com]
Topic: A Guide to the Recrystallization of 4-Pentylphenyl 4-(benzyloxy)benzoate for High-Purity Applications
An Application Note for Researchers and Drug Development Professionals
Abstract
4-Pentylphenyl 4-(benzyloxy)benzoate is a benzoate ester with significant potential in materials science, particularly as a precursor for liquid crystals, and as a scaffold in medicinal chemistry. The synthesis of this compound often yields a crude product containing unreacted starting materials, by-products, and other impurities. Achieving high purity is paramount for its intended applications, as even minor impurities can drastically alter material properties or biological activity. Recrystallization is a robust, scalable, and cost-effective purification technique that leverages differences in solubility to isolate the desired compound in a highly pure crystalline form.[1] This guide provides a comprehensive overview of the principles, solvent selection strategies, and detailed protocols for the successful recrystallization of 4-Pentylphenyl 4-(benzyloxy)benzoate.
The Principle of Recrystallization: A Thermodynamic Approach to Purification
Recrystallization is a purification technique, not merely an isolation method.[1] Its success hinges on the principle that the solubility of most solid compounds increases with temperature.[2][3] The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools slowly and undisturbed, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.[2] The highly ordered and selective nature of crystal lattice formation tends to exclude impurity molecules, which remain dissolved in the cold solvent (mother liquor).[4] A successful recrystallization yields a product of significantly higher purity than the starting material.
The choice of solvent is the most critical factor in this process. An ideal solvent for 4-Pentylphenyl 4-(benzyloxy)benzoate should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below.[5]
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.
Solvent System Selection for 4-Pentylphenyl 4-(benzyloxy)benzoate
The molecular structure of 4-Pentylphenyl 4-(benzyloxy)benzoate—comprising two phenyl rings, an ester linkage, an ether linkage, and a pentyl chain—suggests it is a relatively non-polar molecule with some capacity for polar interactions. This profile indicates that alcohols, and potentially mixed-solvent systems involving a non-polar solvent and a polar anti-solvent, are excellent starting points for screening. Based on literature for structurally similar benzoate esters and liquid crystal precursors, the following solvents are recommended for initial evaluation.[6][7][8]
Table 1: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Key Characteristics & Safety Notes |
| Ethanol | 78 | 5.2 | Excellent general-purpose solvent for moderately polar compounds. Often used for benzoate esters.[6] Flammable. |
| Methanol | 65 | 6.6 | Higher polarity than ethanol; a related compound is noted as soluble in methanol.[7] Flammable and toxic. |
| Isopropanol (IPA) | 82 | 4.3 | Less polar than ethanol, good for compounds with hydrocarbon chains. Flammable. |
| Acetone | 56 | 5.1 | Strong solvent, but its low boiling point can lead to premature crystallization. Highly flammable. |
| Ethyl Acetate | 77 | 4.4 | Good solvent for esters, but its similar structure might lead to high solubility even when cold. Flammable. |
| Heptane/Hexane | 98 / 69 | 0.1 | Non-polar solvents. Unlikely to be a good single solvent but excellent as an anti-solvent (poor solvent) in a mixed system. Flammable. |
| Water | 100 | 10.2 | The compound is expected to be insoluble.[9] Excellent as an anti-solvent with alcohols like ethanol. Non-toxic. |
Workflow for Purification
The overall strategy involves first screening a range of solvents to find the optimal system, followed by a preparative-scale recrystallization.
Caption: Overall workflow for purification.
Experimental Protocols
Protocol 4.1: Small-Scale Solvent Screening
This protocol is essential for identifying the ideal solvent or solvent pair before committing a large amount of material.
-
Preparation: Place approximately 10-20 mg of crude 4-Pentylphenyl 4-(benzyloxy)benzoate into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (from Table 1) dropwise, starting with ~0.5 mL.
-
Room Temperature Test: Agitate the tubes at room temperature. A good candidate solvent will not dissolve the compound or will dissolve it very poorly.[10] If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.
-
Boiling Temperature Test: Gently heat the tubes that did not show complete dissolution in a water or sand bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.[5] An ideal solvent will dissolve the compound completely at its boiling point in a reasonable volume.
-
Cooling and Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe the formation of crystals. The best solvent will yield a large quantity of well-formed crystals.
-
Ice Bath: Place the tubes that formed crystals into an ice bath for 10-15 minutes to assess if more product crystallizes out.
Protocol 4.2: Single-Solvent Recrystallization (Example: Ethanol)
This protocol should be followed once an optimal single solvent has been identified.
Caption: Step-by-step single-solvent recrystallization.
-
Dissolution: Place the crude 4-Pentylphenyl 4-(benzyloxy)benzoate in an Erlenmeyer flask. In a separate flask, bring the chosen solvent (e.g., ethanol) to a boil. Add the hot solvent portion-wise to the flask containing the solid while heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.[4]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and proceed to hot filtration.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and without disturbance to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The purity can then be assessed by melting point determination or spectroscopic methods.
Protocol 4.3: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
This method is useful if no single solvent is found to have the ideal properties.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol), in which the compound is soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" or "anti-solvent" (e.g., water), in which the compound is insoluble, dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears.
-
Cooling and Isolation: Allow the solution to cool slowly, as described in Protocol 4.2 (Steps 4-8). The presence of the anti-solvent will dramatically decrease the compound's solubility as the temperature drops, leading to crystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. / Solution is supersaturated. | Boil off some of the solvent to increase concentration. / Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[4] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too quickly. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. / Consider a lower-boiling point solvent. |
| Poor Recovery | Too much solvent was used. / Crystals were washed with room-temperature solvent. / Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to recover a second crop of crystals. / Always use a minimum amount of ice-cold solvent for washing.[4] / Ensure funnel and flask are pre-heated. |
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Available at: [Link]
-
University of California, Irvine. Recrystallization1. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Waseda University. Recrystallization method. Available at: [Link]
-
Muhammad, T., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Available at: [Link]
-
University of Rochester. Recrystallization and Crystallization. Available at: [Link]
-
Wikipedia. Recrystallization (chemistry). Available at: [Link]
-
Global Substance Registration System (GSRS). 4-PENTYLPHENYL 4-(HEXYLOXY)BENZOATE. Available at: [Link]
-
University of Technology, Iraq. (2021, July 16). Experimental No. (4) Recrystallization. Available at: [Link]
-
University of Wisconsin-Stout. Petroleum Chemistry Laboratory Recrystallizing process. Available at: [Link]
-
University of Colorado Boulder. Recrystallization is the most common method for purifying solid compounds. Available at: [Link]
-
Muhammad, T., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available at: [Link]
-
Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry. Available at: [Link]
-
Akbaş, H., et al. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Center for Biotechnology Information. Available at: [Link]
-
Doshi, A. V., & Patel, R. B. (2018). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. ResearchGate. Available at: [Link]
-
University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. Available at: [Link]
-
California State University, Bakersfield. (2009, September 10). Chemistry 102 - Experiment 3. Available at: [Link]
- Google Patents. US4092353A - Process for the purification of benzoic acid.
-
Rastuti, et al. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Universitas Gadjah Mada. Available at: [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. CAS 38444-13-2: 4-Pentylphenyl 4-methoxybenzoate [cymitquimica.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Precision Thin-Film Deposition of Benzyloxy-Benzoate Mesogens
Executive Summary
This guide details the fabrication of highly ordered thin films using benzyloxy-benzoate mesogens —a class of calamitic (rod-like) liquid crystals (LCs) critical for organic electronics and bio-sensing interfaces. Unlike standard polymers, these materials require strict control over surface anchoring energy and thermal annealing to achieve monodomain alignment.
Target Audience: Materials Scientists, Organic Electronics Engineers, and Drug Development Professionals utilizing LC-based sensing platforms.
Core Challenge: The Alignment Paradox
Benzyloxy-benzoates possess a rigid core that drives strong
-
Solution: We utilize a "Command Surface" approach, modifying substrate surface energy to dictate the mesogen's director field (molecular orientation).
Material Science & Phase Behavior
Before deposition, the phase transition temperatures of the specific benzyloxy-benzoate derivative must be characterized. These materials typically exhibit the following thermotropic sequence:
Critical Parameters for Deposition:
-
(Clearing Point): The temperature where the material becomes an isotropic liquid. Films must be annealed below this point but above
to allow defect healing. -
Solubility: High solubility in non-polar solvents (Chloroform, Toluene) due to the alkyl tails and aromatic core.
Protocol A: Solution Processing (Spin Coating)
Best for: Rapid prototyping, bio-sensing substrates, and large-area coatings. Mechanism: Solvent evaporation drives the material into a kinetically trapped state; thermal annealing restores thermodynamic order.
Phase 1: Substrate Surface Engineering
The substrate chemistry dictates the alignment (Anchoring).
-
Homeotropic (Perpendicular): Requires hydrophobic silanization.
-
Planar (Parallel): Requires rubbed polyimide.
Step-by-Step Surface Modification (Homeotropic Target):
-
Piranha Clean: Immerse SiO
/Glass in (3:1) for 15 min. Warning: Exothermic. -
Rinse: Cascade rinse with DI water (
) blow dry. -
Silanization: Immerse in a 2 mM solution of Octadecyltrichlorosilane (OTS) in anhydrous Toluene for 30 mins.
-
Causality: OTS forms a self-assembled monolayer (SAM).[1] The long alkyl chains of OTS interdigitate with the alkyl tails of the benzyloxy-benzoate, forcing the aromatic cores to stand up (Homeotropic).
-
-
Curing: Bake at 120°C for 20 min to crosslink the silane network.
Phase 2: Spin Coating & Annealing
-
Solution Prep: Dissolve benzyloxy-benzoate in Chloroform (
). Sonicate at 40°C for 10 min. -
Dispense: Static dispense (cover 80% of substrate) to prevent striations.
-
Spin Cycle:
-
Step 1: 500 RPM / 5s (Spreading).
-
Step 2: 2000 RPM / 30s (Thinning).
-
Step 3: 3000 RPM / 10s (Edge bead removal).
-
-
Thermal Annealing (The Critical Step):
-
Heat sample to
(Deep Nematic Phase). -
Hold for 10 mins.
-
Slow Cool: Cool at
to room temperature. -
Validation: Rapid cooling locks in defects (Schlieren textures). Slow cooling allows domains to coalesce into a monodomain.
-
Protocol B: Physical Vapor Deposition (PVD)
Best for: High-purity organic field-effect transistors (OFETs) and precise thickness control (
System Requirements:
-
Base Pressure:
Torr. -
Source: Knudsen Cell (K-Cell) for organic sublimation.
Procedure:
-
Source Loading: Load benzyloxy-benzoate powder into a quartz crucible. Degas at 50°C (below sublimation) for 1 hour.
-
Rate Stabilization: Heat source until Quartz Crystal Microbalance (QCM) registers
.-
Note: Low rates promote "step-flow growth" (layer-by-layer) rather than island growth.
-
-
Deposition: Open shutter. Maintain substrate temperature (
) at (Kelvin).-
Causality: Elevated
provides surface energy for molecules to diffuse and find energetically favorable lattice sites before locking in.
-
-
Termination: Close shutter at desired thickness (e.g., 40 nm). Anneal in vacuo for 30 mins before venting.
Application in Drug Development (Bio-Sensing)
While primarily electronic materials, benzyloxy-benzoate films act as transducers for biological events.
Mechanism: The "Command Surface" effect works in reverse. If the LC film is exposed to an aqueous environment containing an analyte (e.g., a chiral drug or protein), the binding of the analyte to the LC surface disrupts the anchoring.
-
Baseline: LC film is Homeotropic (Dark under Cross-Polarized Microscopy).
-
Event: Drug molecule binds to surface.
-
Signal: LC transitions to Planar/Tilted (Bright Birefringence).
Protocol for Sensing:
-
Prepare a thin (5
m) LC film in a microfluidic channel. -
Flow aqueous buffer (PBS) to establish baseline.
-
Introduce analyte solution.[2]
-
Monitor optical transmission intensity.
Visualization: Process Logic & Pathways
Workflow: Spin Coating Deposition Logic
Caption: Logic flow for solution-processed LC films, highlighting the critical transition from kinetic trapping to thermodynamic order.
Pathway: Biological Sensing Mechanism
Caption: Transduction mechanism where analyte binding triggers a macroscopic phase reorientation, visible via microscopy.
Troubleshooting & Quality Control (Self-Validating Systems)
| Observation (POM) | Root Cause | Corrective Action |
| Schlieren Texture (Defects) | Cooling rate too fast; domains locked before alignment. | Re-heat to Nematic phase; reduce cooling rate to |
| Dewetting / Pinholes | Surface energy mismatch (Substrate too hydrophobic). | Reduce OTS concentration or switch to HMDS treatment. |
| Crystallization (Opaque) | Annealing temperature too low (below | Ensure annealing occurs in the Liquid Crystal phase (Nematic/Smectic), not solid. |
| No Birefringence (Always Dark) | Perfect Homeotropic alignment OR Isotropic phase. | Rotate stage 45°. If still dark, verify Temp |
References
-
NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data. Link
-
Ossila. "Spin Coating: Complete Guide to Theory and Techniques." Technical Guides. Link
-
Gupta, J.K., et al. "Self-Assembly of Octadecyltrichlorosilane Films on Mica." Langmuir. Link
-
ResearchGate. "Surfactant Induced Interfacial Anchoring Transitions in Nematic Liquid Crystal Droplets." Soft Matter Physics. Link
-
MicroChemicals. "Spin-coating of Photoresists: Theory and Processing." Application Notes. Link
Sources
Application Note: High-Resolution ¹H NMR Characterization of 4-Pentylphenyl 4-(benzyloxy)benzoate
Introduction: The Imperative for Structural Verification
In the synthesis of advanced materials, particularly in the field of liquid crystals and drug development, unequivocal structural verification is paramount. 4-Pentylphenyl 4-(benzyloxy)benzoate is a key intermediate in the synthesis of more complex calamitic liquid crystals. Its precise molecular architecture dictates its mesomorphic properties and its utility in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) NMR, stands as the primary analytical technique for confirming the identity, purity, and detailed structural features of such organic molecules in solution.[1]
This application note provides a comprehensive guide to the ¹H NMR characterization of 4-Pentylphenyl 4-(benzyloxy)benzoate. It is designed for researchers and scientists, offering not just a protocol, but the underlying scientific rationale for key experimental choices, ensuring both accuracy and reproducibility. We will dissect the molecule's proton environments, predict the resultant spectrum, provide a detailed experimental workflow, and discuss the interpretation of the final data.
Molecular Structure and Predicted ¹H NMR Spectral Features
To interpret the spectrum, we must first analyze the molecule's structure to identify all chemically non-equivalent protons. Each unique proton environment will produce a distinct signal in the ¹H NMR spectrum.

The structure of 4-Pentylphenyl 4-(benzyloxy)benzoate presents several distinct proton environments, which can be categorized into three main regions: the highly deshielded aromatic region, the characteristic benzyloxy methylene signal, and the upfield aliphatic region of the pentyl chain.
Rationale for Chemical Shift Prediction: The chemical shift (δ) of a proton is determined by its local electronic environment.[2] Electron-withdrawing groups (like the ester's carbonyl) deshield nearby protons, shifting their signals downfield (higher ppm values), while electron-donating groups and aliphatic chains cause shielding, shifting signals upfield (lower ppm values).[2][3][4]
Data Presentation: Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and integration values for each set of protons in 4-Pentylphenyl 4-(benzyloxy)benzoate, assuming analysis in deuterated chloroform (CDCl₃).
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ | Aromatic (ortho to -COOAr) | ~ 8.15 | Doublet (d) | 2H |
| Hₑ | Aromatic (ortho to -OCH₂) | ~ 7.05 | Doublet (d) | 2H |
| Hᵦ | Aromatic (meta to -COOAr) | ~ 7.40 - 7.55 | Multiplet (m) | 5H |
| H_d | Aromatic (ortho to pentyl) | ~ 7.20 | Doublet (d) | 2H |
| H_c | Aromatic (meta to pentyl) | ~ 7.10 | Doublet (d) | 2H |
| H_f | Benzyloxy Methylene (-OCH₂Ph) | ~ 5.15 | Singlet (s) | 2H |
| H_g | Benzylic Methylene (-CH₂-Ar) | ~ 2.65 | Triplet (t) | 2H |
| H_h, H_i, H_j | Aliphatic Methylenes | ~ 1.30 - 1.70 | Multiplet (m) | 6H |
| H_k | Terminal Methyl (-CH₃) | ~ 0.92 | Triplet (t) | 3H |
Experimental Protocol: From Sample to Spectrum
This section outlines a robust, field-proven protocol for preparing and analyzing an organic sample via high-resolution ¹H NMR spectroscopy.
Materials and Equipment
-
Analyte: 4-Pentylphenyl 4-(benzyloxy)benzoate (5-25 mg)[5]
-
NMR Spectrometer: 300 MHz or higher field strength
-
NMR Tubes: 5 mm, clean and dry, rated for the spectrometer[6][7]
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8%+ atom D) is a common starting point for its excellent dissolving power and low cost.[8][9][10]
-
Internal Standard: Tetramethylsilane (TMS)
-
Glassware: Clean, dry sample vial (e.g., 1-dram vial)
-
Transfer Tools: Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex Mixer (optional, for enhancing dissolution)
Visualized Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Step-by-Step Methodology
-
Sample Weighing and Dissolution:
-
Accurately weigh between 5-25 mg of 4-Pentylphenyl 4-(benzyloxy)benzoate into a clean, dry vial.[5]
-
Using a pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5]
-
Scientist's Note (Solvent Choice): Deuterated solvents are essential because they provide a deuterium signal that the spectrometer uses to "lock" the magnetic field, compensating for drift over time.[11] CDCl₃ is chosen for its ability to dissolve many organic compounds, though its residual proton signal at ~7.26 ppm must be noted.[10][11]
-
-
Addition of Internal Standard:
-
CDCl₃ often comes with TMS already added. If not, add a very small amount (typically <1% v/v).
-
Rationale (Trustworthiness): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.[12] Its 12 equivalent protons produce a single, sharp signal that is defined as 0.00 ppm. All other signals are measured relative to this reference point, ensuring data is comparable across different instruments.[3][12]
-
-
Sample Transfer and Filtration:
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be required.
-
Prepare a Pasteur pipette by tightly packing a small plug of glass wool or cotton into the neck.
-
Draw the sample solution into the pipette and carefully transfer it into the NMR tube.
-
Causality (Expertise): This filtration step is critical. Undissolved solid particles in the sample will disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks and compromising data quality.[6] The final solution should be clear and transparent.[7]
-
-
Data Acquisition:
-
Wipe the outside of the NMR tube clean and place it in the spectrometer's sample holder.
-
The instrument will first lock onto the deuterium signal of the CDCl₃.
-
Next, the magnetic field is "shimmed" to maximize its homogeneity across the sample volume. This is a crucial step for obtaining sharp spectral lines.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment for a sample of this concentration may take only a few minutes.
-
-
Data Processing and Interpretation:
-
The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform (FT).
-
Perform phase and baseline corrections to ensure accurate peak shapes and integrations.
-
Calibrate the spectrum by setting the TMS signal to exactly 0.00 ppm.
-
Integrate all the peaks. The integral values should correspond to the whole-number ratios of the protons outlined in the table above (e.g., 2H:5H:2H:2H, etc.).
-
Assign each signal based on its chemical shift, multiplicity (splitting pattern), and integration value, comparing it against the predicted data. For example, the singlet at ~5.15 ppm integrating to 2H is a definitive marker for the benzyloxy methylene protons (H_f). The aromatic region should show a series of doublets and multiplets consistent with the di-substituted phenyl rings.[13]
-
Conclusion
The ¹H NMR spectrum provides a unique fingerprint of the 4-Pentylphenyl 4-(benzyloxy)benzoate molecule. By following this detailed protocol, a researcher can reliably prepare a high-quality sample and acquire a high-resolution spectrum. The subsequent analysis of chemical shifts, signal integrations, and spin-spin coupling patterns allows for the unambiguous confirmation of the compound's structure, ensuring its identity and purity for use in further research and development. This self-validating system of prediction and experimental verification embodies the rigor required in modern chemical science.
References
-
NMR Sample Preparation. University of California, Riverside. [Link]
-
NMR solvent selection - that also allows sample recovery. BioChromato. [Link]
-
How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]
-
Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid. Royal Society of Chemistry. [Link]
-
What solvent must I use for 1H NMR test?. ResearchGate. [Link]
-
Sample Preparation & NMR Tubes. Weizmann Institute of Science, Chemical Research Support. [Link]
-
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
-
Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]
-
1H NMR spectroscopy with internal and external standards for the quantification of libraries. PubMed. [Link]
-
¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Center for Biotechnology Information. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory. ACS Publications. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
1H NMR Chemical Shifts. Pacific Lutheran University. [Link]
-
1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). NP-MRD. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]... ResearchGate. [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... ResearchGate. [Link]
-
NMR Analysis of Esters and Aromatic Compounds. Scribd. [Link]
-
Interpreting Aromatic NMR Signals. YouTube. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. National Center for Biotechnology Information. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
4-PENTYLPHENYL 4-(HEXYLOXY)BENZOATE. gsrs.ncats.nih.gov. [Link]
-
1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Scientific Research Publishing. [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. One moment, please... [chemistrysteps.com]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. How To [chem.rochester.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Advanced Thermal Annealing Protocols for Liquid Crystal Alignment
Application Note: AN-LCA-001
From Nematic Fluids to Self-Assembling Block Copolymers
Abstract & Core Directive
Achieving monodomain alignment in liquid crystals (LCs) is the critical step determining the sensitivity of LC-based biosensors and the structural fidelity of drug delivery vehicles (e.g., cubosomes). While surface anchoring (rubbing, photo-alignment) provides the boundary condition, thermal annealing provides the thermodynamic mobility required to erase history-dependent defects (disclinations) and reach the global energy minimum.
This guide moves beyond basic "heating and cooling" to detail the specific thermodynamic pathways—Isotropic-Nematic (
Thermodynamic Mechanisms: Why Annealing Works
To design a robust protocol, one must understand the energy landscape. An unannealed LC film is kinetically trapped in a local energy minimum characterized by a high density of topological defects.
The Isotropic-Nematic ( ) Reset
Heating the LC above its clearing point (
Defect Annihilation Kinetics
Topological defects (e.g., Schlieren textures) possess elastic energy. Annealing provides the activation energy for these defects to overcome pinning potentials and annihilate (e.g., a
-
Thermophoresis: Defects in LCs drift along temperature gradients. Uniform heating is crucial to prevent segregating defects to cooler edges.
-
Cooling Rate (
):-
Rapid Quench (
): Freezes the isotropic disorder or locks in a poly-domain defect network. Used only when amorphous or specific non-equilibrium phases are desired. -
Slow Anneal (
): Allows the director field to propagate from the alignment layer into the bulk, minimizing the Landau-de Gennes free energy.
-
Visualization of Alignment Workflow
The following diagram illustrates the critical decision nodes in the annealing process for Thermotropic LCs and LC Block Copolymers (LCBCP).
Figure 1: Decision tree for thermal annealing. Note the divergence between standard thermotropic LCs (requiring slow cooling through
Master Protocols
Protocol A: High-Precision Alignment of Nematic/Smectic LCs
Best for: LC Biosensors, Optical Retarders, Fundamental Physics Studies.
Prerequisites:
-
Substrate: Glass with rubbed Polyimide (PI) or Photo-alignment layer.
-
Equipment: Hot stage (Linkam or similar) with 0.1°C precision.
Step-by-Step Methodology:
-
Cell Assembly: Fill the LC cell via capillary action in the isotropic phase (if viscosity is high) or at room temperature.
-
Isotropic Erase:
-
Ramp temperature to
. (See Table 1 for reference values). -
Hold (Soak): Maintain for 10–20 minutes. This ensures the fluid is completely isotropic and any flow-induced alignment from filling is relaxed.
-
-
The Critical Cooling Phase:
-
Ramp down at 0.5°C/min until
. -
Why? The transition from Isotropic to Nematic is a first-order phase transition. Rapid cooling causes nucleation of Nematic droplets in random orientations (Schlieren texture). Slow cooling allows the alignment layer to guide the nucleation front [1].
-
-
Post-Transition Cooling:
-
Once fully in the nematic phase, the cooling rate can increase to 2–5°C/min down to room temperature.
-
-
Validation:
-
Place between crossed polarizers. Rotate the sample 45°. A perfect monodomain will show uniform extinction (dark) when the director aligns with a polarizer, and maximum brightness at 45°.
-
Protocol B: Hybrid Annealing for LC Block Copolymers (LCBCP)
Best for: Nanopatterning, Drug Delivery Membranes, Photonic Bandgap Materials.
LCBCPs (e.g., PS-b-LC) require a "Hybrid" approach because they have two competing ordering mechanisms: microphase separation (block segregation) and LC ordering (mesogen alignment).
-
Film Casting: Spin coat the LCBCP solution onto the substrate.
-
Soft Bake: 90°C for 2 mins to remove bulk solvent.
-
Solvent Vapor Annealing (SVA) - Optional but Recommended:
-
Thermal Annealing (The "Lock-in"):
-
Heat to
but (Order-Disorder Transition). -
Typical Target: 120°C – 160°C (Material dependent).
-
Time: 12–24 hours under vacuum or inert gas (
) to prevent oxidation.
-
-
Cooling:
-
Slow Cool (1°C/min): Promotes LC alignment within the microdomains (e.g., alignment of mesogens parallel/perpendicular to cylinder axes).
-
Key Data & Parameters
Table 1: Transition Temperatures & Cooling Rates
Reference values for common LC materials used in research.
| Material | Type | Optimal Cooling Rate | Target Application | |
| 5CB | Nematic | ~35.3°C | 0.2 - 0.5 °C/min | Biosensors (Room Temp) |
| E7 | Nematic Mixture | ~58°C | 1.0 °C/min | Display/Optical Devices |
| MBBA | Nematic | ~47°C | 0.5 °C/min | Fundamental Studies |
| RM257 | Reactive Mesogen | ~66°C | Flash Cure (UV) | Polymer Networks |
| LCBCP | Block Copolymer | Hybrid (SVA + Thermal) | Nanolithography |
Table 2: Troubleshooting Common Defects
| Observation (POM) | Diagnosis | Corrective Action |
| Schlieren Texture (Multi-domain) | Cooling rate too fast through | Re-heat to Isotropic; reduce cooling rate to 0.1°C/min near |
| Mottled / Hazy Appearance | Incomplete solvent removal (Films) or degradation. | Increase "Soft Bake" time or check max temp (avoid PI degradation). |
| Disclination Lines | Pinned defects at surface impurities. | Improve substrate cleaning (Plasma/Ozone) before coating alignment layer. |
Expert Insights & Drug Development Context
The "Memory Effect" in Biosensors
For LC biosensors (e.g., detecting proteins at an interface), the "zero-state" alignment is crucial. If the LC is not properly annealed, residual stress can cause false positives (background leakage of light).
-
Tip: Always anneal the cell after sealing but before introducing the analyte if possible, or use a room-temperature LC (like 5CB) and anneal the empty cell first to ensure the PI layer is relaxed.
Lyotropic LCs in Drug Delivery (Cubosomes)
While this guide focuses on Thermotropic LCs, drug development professionals working with Lyotropic LCs (lipid/water systems) must note that "annealing" is often replaced by centrifugation and hydration cycles . However, temperature control is still vital.
-
Protocol Note: Heating lipid mixtures (e.g., Phytantriol/Water) to 50–60°C (fluid phase) and cooling slowly is often required to form the equilibrium Cubic (
) or Hexagonal ( ) phases used for drug encapsulation [3].
References
-
Defect Annihilation Dynamics
-
Block Copolymer Annealing
-
Lyotropic Phase Behavior
-
Cooling Rate Effects
Sources
- 1. Vertical Lamellae Formed by Two-Step Annealing of a Rod–Coil Liquid Crystalline Block Copolymer Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 6. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Numerical Simulation of Liquid Crystal Flow Induced by Annihilation of a Pair of Defects [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Guide: Optimizing Yields in Steglich Esterification of Phenyl Benzoates
Introduction
The Steglich esterification is a cornerstone method for synthesizing phenyl benzoates, particularly when substrates are acid-labile or sterically demanding. However, the coupling of benzoic acid derivatives with phenols presents unique challenges compared to aliphatic alcohols. Phenols are inherently less nucleophilic, and benzoic acids often carry steric or electronic burdens that retard the formation of the active acylating species.
This guide provides a technical deep-dive into maximizing yields for this specific transformation. It moves beyond basic textbook procedures to address the kinetic competition between productive esterification and the irreversible formation of
Module 1: Core Mechanism & The Kinetic Bottleneck
To troubleshoot low yields, one must understand the "race" occurring in the flask. The reaction involves two competing pathways:
-
The Productive Pathway: The
-acylisourea intermediate reacts with DMAP to form a highly reactive -acylpyridinium species, which then acylates the phenol. -
The Parasitic Pathway: The
-acylisourea undergoes an intramolecular acyl migration to form an inert -acylurea.
Key Insight: For phenyl benzoates, the phenol is a poor nucleophile. If the DMAP transfer step is too slow, or if the phenol cannot trap the intermediate quickly, the
Diagram 1: Mechanistic Pathways & Kinetic Competition
Caption: The kinetic competition between productive esterification (green path) and N-acylurea formation (red path). DMAP is essential to outcompete the rearrangement.
Module 2: Standard Operating Procedure (High-Yield Protocol)
This protocol is optimized for a 1.0 mmol scale synthesis of phenyl benzoates.
Reagents:
-
Carboxylic Acid: 1.0 equiv (e.g., Benzoic acid derivative)
-
Phenol: 1.0 - 1.2 equiv (Use excess if phenol is cheap/available)
-
DCC: 1.1 - 1.2 equiv
-
DMAP: 0.1 - 0.2 equiv (10-20 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) [0.1 M - 0.3 M concentration]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (
or Ar). -
Solvation: Dissolve the Carboxylic Acid (1.0 equiv) and Phenol (1.1 equiv) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 equiv) in one portion.
-
Activation (Critical Step): Cool the mixture to 0°C in an ice bath. Add DCC (1.1 equiv) slowly (solid or solution) over 5-10 minutes.
-
Why? Controlling the temperature during DCC addition prevents the exotherm from accelerating the
-acylurea rearrangement before the active ester can form.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Stir for 3-12 hours.
-
Monitoring: Check TLC. If starting material persists after 12h, do not add more DCC immediately (see Troubleshooting).
-
Workup: Filter off the precipitated DCU through a Celite pad. Wash the filtrate with 0.5M HCl (to remove DMAP), saturated
(to remove unreacted acid), and brine.
Module 3: Troubleshooting & FAQs
Issue 1: Low Yield & "Dead" Reaction
Q: My TLC shows starting material remaining, but adding more DCC doesn't help. Why?
A: You have likely converted your initial charge of DCC into
-
Diagnosis: Check the NMR of the crude mixture.[1][2] Look for distinct urea signals (often broad NH or cyclohexyl protons shifted from DCU).
-
Solution:
-
Increase DMAP: For phenols, 10 mol% is the minimum. Increase to 30-50 mol% or even 1.0 equiv if the acid is sterically hindered (e.g., ortho-substituted benzoates).
-
Solvent Switch: If using THF, switch to DCM. THF promotes the
acyl migration more than chlorinated solvents [1]. -
Slow Addition: Add the acid to the DCC/DMAP/Phenol mixture slowly to keep the concentration of the
-acylisourea low, favoring the intermolecular reaction with DMAP.
-
Issue 2: DCU Contamination
Q: I cannot get rid of the DCU byproduct. It keeps appearing in my NMR. A: DCU is notoriously difficult to remove completely as it is slightly soluble in DCM.
-
Method A (Precipitation): Evaporate the DCM, redissolve the crude in cold Ethyl Acetate (EtOAc) or Acetonitrile (MeCN), and refrigerate (-20°C) for 2 hours. Filter the additional precipitate [2].[2][3][4][5]
-
Method B (Chemical Wash): If your product is acid-stable, wash the organic layer with 1M HCl. This does not remove DCU but ensures DMAP removal.
-
Method C (Reagent Swap): If purification remains a bottleneck, switch from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is removed quantitatively during the aqueous workup [3].
Issue 3: Steric Hindrance
Q: I am coupling 2,6-dimethylbenzoic acid with a bulky phenol. Yield is <20%.
A: Steric bulk around the carbonyl carbon prevents DMAP from attacking the
-
Strategy: The "Turbo-Steglich".
-
Use EDC instead of DCC (smaller electrophile).
-
Use DMAP in stoichiometric amounts (1.0 equiv).
-
Heat is usually not recommended as it accelerates rearrangement. Instead, extend reaction time (24-48h).
-
Alternative: If Steglich fails, convert the acid to the acid chloride (using
) and react with the phenol using or Pyridine. This bypasses the -acylisourea intermediate entirely.
-
Module 4: Optimization Data & Solvent Selection
The choice of solvent significantly impacts the ratio of Ester (Product) vs.
| Solvent | Polarity | DCU Solubility | Risk of N-Acylurea | Recommendation |
| Dichloromethane (DCM) | Non-polar | Low | Low | Primary Choice |
| Chloroform ( | Non-polar | Low | Low | Good Alternative |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | High | Avoid if possible [1] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Moderate | Use only for solubility issues |
| Acetonitrile (MeCN) | Polar Aprotic | Low | Moderate | Good for DCU removal |
Module 5: Diagnostic Workflow
Use this decision tree to guide your optimization process.
Caption: Diagnostic logic for troubleshooting failed Steglich esterifications.
References
-
Neises, B., & Steglich, W. (1978).[3][6][7][8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021).[8] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413.[7] Link
-
Sheehan, J. C., & Hess, G. P. (1955).[7] A New Method of Forming Peptide Bonds.[7] Journal of the American Chemical Society, 77(4), 1067–1068. Link
Sources
- 1. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Removal of Unreacted 4-Pentylphenol (4-PP)
Status: Active Ticket ID: 4PP-REMOVAL-GUIDE Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary: The "Sticky Phenol" Challenge
Researchers frequently encounter difficulty removing 4-pentylphenol (4-PP) from reaction mixtures. Its persistence is due to a specific physicochemical duality:
-
High Lipophilicity (LogP ~3.9): The 5-carbon alkyl chain acts as a "grease anchor," making the molecule highly soluble in organic solvents and prone to co-eluting with non-polar products.
-
Weak Acidity (pKa ~10.4): Unlike carboxylic acids (pKa ~4-5), 4-PP is not deprotonated by weak bases like sodium bicarbonate.
This guide provides three validated workflows for removal, ranked by selectivity and operational ease.
Module 1: Liquid-Liquid Extraction (LLE) Optimization
Issue: "I washed my reaction mixture with saturated sodium bicarbonate (
Diagnosis:
Protocol A: The High-pH Wash (Standard)
Applicability: Products stable to strong base (
-
Dilute: Dissolve crude mixture in Ethyl Acetate or Dichloromethane (avoid Diethyl Ether if possible, as it holds phenols tightly).
-
Extract: Wash the organic layer
with 1M or 2M NaOH . -
Verify: The aqueous layer should turn slightly yellow (phenolate formation).
-
Finish: Wash organic layer with brine, dry over
, and concentrate.
Protocol B: Claisen’s Alkali (For Stubborn Emulsions)
Applicability:[5][6][7] When standard NaOH washes form emulsions or fail to extract the phenol due to extreme lipophilicity. Claisen's alkali (KOH in Methanol/Water) disrupts the organic-water interface.
Preparation of Claisen's Alkali:
Workflow:
-
Dissolve crude in Toluene or Hexanes (Non-polar solvents work best here).
-
Extract with Claisen’s Alkali . The methanol helps solvate the pentyl chain, dragging the molecule into the basic phase to be deprotonated.
-
Wash organic layer with water (
) to remove residual methanol/base.
Visualization: LLE Decision Tree
Figure 1: Decision logic for Liquid-Liquid Extraction based on product stability and emulsion risk.
Module 2: Solid-Supported Scavenging (Recommended)
Issue: "My product is base-sensitive, or I need to avoid aqueous workup entirely."
Solution: Polymer-Supported Carbonate (PS-Carbonate) or Strong Anion Exchange (SAX) resins. This is the cleanest method for library synthesis or late-stage purification. It avoids liquid-liquid phase separation issues entirely.
Mechanism
The resin beads contain immobilized quaternary ammonium carbonate or hydroxide groups. They act as a "solid-state base," deprotonating the phenol and ionically binding the resulting phenolate to the bead.
Protocol: Batch Mode Scavenging
| Parameter | Specification |
| Resin Type | Amberlyst A26 (OH form) OR PS-Carbonate |
| Loading | Typically 3.0 – 4.0 mmol/g |
| Stoichiometry | Use 3 to 4 equivalents relative to expected residual 4-PP |
| Solvent | DCM, THF, or MeOH (Swelling is crucial; avoid Water/Hexane) |
Step-by-Step:
-
Dissolve: Dissolve the crude reaction mixture in DCM or THF.
-
Add: Add the calculated mass of resin.
-
Calculation:
-
-
Agitate: Shake or stir gently (do not use magnetic stir bars as they grind the beads) for 2–4 hours .
-
Filter: Pass through a fritted glass funnel or cotton plug.
-
Rinse: Wash the resin beads with clean solvent to recover any non-specifically absorbed product.
-
Result: The filtrate contains your product; 4-PP remains trapped on the beads.
Visualization: Scavenging Workflow
Figure 2: Solid-phase extraction workflow using basic scavenger resins.
Module 3: Chromatographic Troubleshooting
Issue: "4-PP streaks (tails) on my silica column and contaminates my product fractions."
Diagnosis: Hydrogen Bonding. The phenolic hydroxyl group interacts strongly with the silanols on the silica surface, causing peak broadening and tailing.
Method A: Mobile Phase Modifiers (Normal Phase)
Do not use basic modifiers (like Triethylamine) for phenols on silica; it often worsens retention or causes irreversible binding.
-
Strategy: "Deactivate" the silica.
-
Protocol: Pre-wash the silica column with 1% Acetic Acid in your starting eluent. Run the column with 0.1% Acetic Acid in the mobile phase. This suppresses the ionization of silanols and sharpens the phenol peak, allowing it to elute cleanly (usually distinct from your product).
Method B: Derivatization ("The Shift Strategy")
If 4-PP co-elutes perfectly with your product, modify the 4-PP chemically to shift its
-
Reagent: Add Acetic Anhydride (
) + Pyridine to the crude mix. -
Reaction: Converts 4-PP (
) 4-Pentylphenyl acetate ( ). -
Separation: The lipophilic acetate usually moves to the solvent front, separating easily from polar products.
Frequently Asked Questions (FAQ)
Q1: Can I remove 4-PP by rotary evaporation? A: No. The boiling point of 4-pentylphenol is approximately 255°C (at 1 atm). It requires high vacuum (<1 mbar) and significant heat to distill, which risks decomposing your product.
Q2: I used NaOH, but now I have an emulsion that won't separate. What now? A: Add solid NaCl to saturation (salting out). If that fails, pass the emulsion through a pad of Celite .[5] As a last resort, add a small amount of Methanol (see Claisen's Alkali protocol) to break surface tension.
Q3: Is 4-pentylphenol dangerous? A: Yes. It is a known endocrine disruptor and skin irritant. All waste containing 4-PP (aqueous washes or spent resins) must be segregated and labeled as hazardous organic waste. Do not pour down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26975, 4-Pentylphenol. Retrieved from [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.[8][9] (Reference for Claisen's Alkali preparation and usage in extracting cryptophenols).
-
MacMillan, D. (2018). Claisen's Alkali Reagent for Separating Very Weak Acids. Kilomentor.[7] Retrieved from [Link]
-
Marsh, A., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders.[10] ACS Sustainable Chem. Eng. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US7049387B2 - Cure accelerator system for phenolic resins - Google Patents [patents.google.com]
- 4. US3963610A - Method of removing phenol from waste water - Google Patents [patents.google.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Adsorption of Phenol on Commercial Activated Carbons: Modelling and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KiloMentor: Claisen’s Alkali Reagent for Separating Very Weak Acids such as Enols and Cryptophenols [kilomentor.blogspot.com]
- 8. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Pentylphenol | C11H16O | CID 26975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thermal Stability of Benzyloxy-Substituted Mesogens
Welcome to the technical support center dedicated to enhancing the thermal stability of benzyloxy-substituted mesogens. This guide is designed for researchers, scientists, and drug development professionals who are working with these liquid crystalline materials and encountering challenges related to their thermal robustness. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and solve common issues in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of benzyloxy-substituted liquid crystals.
1. What are benzyloxy-substituted mesogens, and why is their thermal stability a concern?
Benzyloxy-substituted mesogens are liquid crystal molecules that incorporate a benzyl ether (-OCH₂-Ph) group in their molecular structure. This group is often used as a flexible terminal chain or as part of the rigid core to influence the mesomorphic properties. While the benzyloxy group can be synthetically versatile, the ether linkage can be a point of thermal instability, particularly at the elevated temperatures required for some applications. Thermal degradation can lead to a loss of liquid crystalline properties, changes in transition temperatures, and the formation of impurities that can affect device performance or material integrity.
2. What are the typical signs of thermal degradation in my benzyloxy-substituted mesogen?
Thermal degradation can manifest in several ways:
-
Discoloration: The sample may turn yellow or brown upon heating.
-
Changes in Transition Temperatures: You may observe a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid) or a broadening of the phase transitions in Differential Scanning Calorimetry (DSC) thermograms.[1]
-
Irreversible Phase Behavior: The liquid crystalline phases observed upon cooling may differ from those seen during the first heating cycle, or the material may fail to return to its original crystalline state.
-
Altered Textures: Under a Polarized Optical Microscope (POM), you might observe the appearance of non-mesomorphic regions, defects, or a general degradation of the characteristic liquid crystal textures.[2][3]
-
Weight Loss: Thermogravimetric Analysis (TGA) will show a weight loss at temperatures below the expected decomposition temperature of a stable material.[4]
3. What are the primary mechanisms of thermal degradation for the benzyloxy group?
The primary degradation pathway for benzyl ethers involves the cleavage of the C-O bond.[5][6] At elevated temperatures, this bond can break, leading to the formation of radical species. The presence of oxygen can significantly accelerate this process through autoxidation.[7]
4. What are the general strategies to enhance the thermal stability of these mesogens?
There are two main approaches to improving the thermal stability of benzyloxy-substituted mesogens:
-
Molecular Design: Modifying the molecular structure to inherently increase its thermal robustness. This can involve:
-
Introducing bulky substituents: Adding groups near the benzyloxy linkage to sterically hinder bond cleavage.
-
Incorporating electron-withdrawing or -donating groups: To alter the bond dissociation energy of the C-O bond.
-
Using alternative flexible chains: Replacing the benzyloxy group with more stable linkages if the application allows.
-
-
Use of Additives: Incorporating small amounts of thermal stabilizers, such as antioxidants, into the liquid crystal material.[8]
5. What are thermal stabilizers, and how do they work?
Thermal stabilizers are compounds that are added to a material to inhibit thermal degradation. For organic materials like liquid crystals, phenolic antioxidants are commonly used. These molecules act as free radical scavengers. They donate a hydrogen atom to reactive radical species, neutralizing them and terminating the degradation chain reaction.[7][[“]]
II. Troubleshooting Guides
This section provides practical guidance for addressing specific problems you may encounter during your experiments.
Problem 1: My benzyloxy-substituted mesogen shows significant degradation upon heating, as evidenced by discoloration and a drop in clearing point.
Possible Cause: Thermal decomposition of the benzyloxy group, likely accelerated by the presence of oxygen.
Troubleshooting Steps:
-
Incorporate a Phenolic Antioxidant: The most common and effective solution is to add a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT) or a derivative of Vitamin E (α-tocopherol), to your material. These compounds are excellent radical scavengers.[7][10]
-
Rationale: Phenolic antioxidants contain a hydroxyl group on an aromatic ring. This hydroxyl group can donate its hydrogen atom to a reactive radical (R•) formed during the initial stages of degradation, thus neutralizing the radical and preventing it from propagating the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance, making it less reactive.[7][[“]]
-
-
Optimize the Concentration of the Antioxidant: The concentration of the antioxidant is critical. Too little will be ineffective, while too much can disrupt the liquid crystalline phases or lead to phase separation.
-
Recommended Starting Concentration: Begin with a low concentration, typically in the range of 0.1 to 1.0 wt%.
-
Evaluation: Prepare a series of samples with varying antioxidant concentrations and evaluate their thermal stability using TGA and DSC. Compare the onset of degradation and the change in phase transition temperatures.
-
-
Ensure Proper Mixing: Homogeneous dispersion of the antioxidant is crucial for its effectiveness.
-
Method for Incorporation:
-
Dissolve both your benzyloxy-substituted mesogen and the chosen antioxidant in a common volatile solvent (e.g., dichloromethane, chloroform, or THF) at room temperature.
-
Ensure complete dissolution of both components.
-
Slowly evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen or argon) or under reduced pressure.
-
Perform a final drying step in a vacuum oven at a temperature below the melting point of the mesogen to remove any residual solvent.
-
-
Problem 2: After adding an antioxidant, I observe phase separation or a disruption of the liquid crystal texture under the POM.
Possible Cause: Poor solubility or incompatibility of the antioxidant with the liquid crystal host.
Troubleshooting Steps:
-
Visual Inspection with POM: Phase separation of an additive in a liquid crystal can manifest as:
-
Droplets: Small, isotropic droplets of the molten additive within the liquid crystal texture, which will appear dark under crossed polarizers.[11]
-
Crystalline Domains: Solid crystals of the additive that do not melt at the operating temperature.
-
Distorted Textures: The characteristic textures of your liquid crystal phase (e.g., schlieren, focal conic) may appear distorted or disrupted in the presence of the additive.[2][3]
-
-
Select a More Compatible Antioxidant: The chemical structure of the antioxidant plays a significant role in its solubility.[12]
-
"Like Dissolves Like": Choose an antioxidant with a molecular structure that is more compatible with your mesogen. For calamitic (rod-like) mesogens, antioxidants with a more linear or elongated structure may be more soluble.
-
Consider Vitamin E and its Derivatives: α-tocopherol has a long alkyl chain that can improve its miscibility with some liquid crystals.[10]
-
-
Reduce the Antioxidant Concentration: Phase separation is often a concentration-dependent phenomenon. Try reducing the concentration of the antioxidant to a level where it is still effective but remains soluble.
-
Use a Co-solvent during Preparation: While the goal is a solvent-free final material, using a co-solvent during the mixing stage can improve the initial dispersion of the antioxidant. Ensure the co-solvent is completely removed during the drying step.
-
Thermal Annealing: Heating the mixture to the isotropic phase, holding it there for a short period with gentle agitation, and then slowly cooling back to the mesophase can sometimes improve the homogeneity of the mixture.
III. Experimental Protocols & Data
Protocol 1: Synthesis of a Benzyloxy-Substituted Schiff Base Mesogen with In-Situ Stabilization
This protocol describes the synthesis of a representative benzyloxy-substituted Schiff base liquid crystal, incorporating an antioxidant during the synthesis process.
Materials:
-
4-(Benzyloxy)benzaldehyde
-
4-Hexyloxyaniline
-
Absolute Ethanol
-
Butylated Hydroxytoluene (BHT)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)benzaldehyde (1 equivalent) and 4-hexyloxyaniline (1 equivalent) in a minimal amount of absolute ethanol.
-
Add Butylated Hydroxytoluene (BHT) to the solution at a concentration of 0.5 wt% with respect to the total theoretical product weight.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product should start to precipitate.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure, stabilized Schiff base liquid crystal.
Data Presentation: Thermal Analysis
The effectiveness of the antioxidant can be quantified using TGA and DSC.
Table 1: Representative TGA Data for a Benzyloxy-Substituted Mesogen
| Sample | Onset of Degradation (Td, 5% weight loss) |
| Unstabilized Mesogen | 280 °C |
| Mesogen + 0.5 wt% BHT | 315 °C |
Note: The data presented are illustrative and will vary depending on the specific molecular structure of the mesogen.
Table 2: Representative DSC Data for a Benzyloxy-Substituted Mesogen
| Sample | Transition | Temperature (°C) - 1st Heating | Temperature (°C) - 1st Cooling |
| Unstabilized Mesogen | Crystal to Nematic | 110 | - |
| Nematic to Isotropic | 150 | 148 | |
| Isotropic to Nematic | - | 145 (with some decomposition) | |
| Mesogen + 0.5 wt% BHT | Crystal to Nematic | 110 | - |
| Nematic to Isotropic | 150 | 149 | |
| Isotropic to Nematic | - | 149 |
Note: The stabilized sample shows more reversible phase transitions, indicating improved thermal stability.[1]
IV. Visualization of Mechanisms
Thermal Degradation of Benzyloxy Group
The following diagram illustrates a simplified free-radical chain reaction for the thermal degradation of a benzyloxy group in the presence of oxygen.
Caption: Simplified mechanism of thermal degradation of a benzyloxy group.
Stabilization by a Phenolic Antioxidant
This diagram shows how a phenolic antioxidant like BHT interrupts the degradation cycle.
Caption: Mechanism of radical scavenging by a phenolic antioxidant.
V. References
-
Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. International Journal of Chemical Kinetics, 54(17). (2021).
-
Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. DOI. (2021).
-
What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.
-
Butylated hydroxytoluene. Wikipedia.
-
Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. American Chemical Society.
-
Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. ResearchGate. (2025).
-
Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water. ResearchGate. (2025).
-
Thermolysis of benzyl phenyl ether (Journal Article). ETDEWEB - OSTI.GOV. (1987).
-
A–C) Characteristic POM textures of liquid crystals of 1a–c between... ResearchGate.
-
Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. (2023).
-
Texture formation under phase ordering and phase separation in polymer-liquid crystal mixtures. PubMed. (2004).
-
Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (2024).
-
Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. Industrial & Engineering Chemistry Fundamentals - ACS Publications.
-
Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI. (2024).
-
Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI. (2024).
-
Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. ResearchGate. (2020).
-
Synthesis, Characterization and Antioxidant Activity of Some New Schiff base Derived from Cytosine. Systematic Reviews in Pharmacy. (2021).
-
What is Butylated hydroxytoluene(BHT)? ChemicalBook. (2020).
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. (2021).
-
JPH0948687A - Liquid fertilizer crystal growth prevention method. Google Patents.
-
Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. ResearchGate. (2020).
-
(a) POM texture of the GO LC for various solvents at different... | Download Scientific Diagram. ResearchGate.
-
Synthesis, Crystal Structure, DFT Studies and Evaluation of the Antioxidant Activity of 3,4-Dimethoxybenzenamine Schiff Bases. MDPI. (2014).
-
Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. ACS Publications. (2023).
-
Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. (2023).
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC.
-
Texture identification in liquid crystal-protein droplets using evaporative drying, generalized additive modeling, and K-means Clustering. PMC.
-
TGA curves of various hindered phenolic antioxidants in air. ResearchGate.
-
Developments in Gas Liquid Chromatography Using Liquid Crystals as Stationary Phases. Der Pharma Chemica.
-
Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. MDPI. (2022).
-
Use of additives for inhibition and promotion of crystallization. (2020).
-
BHT - Product Information.
-
Antioxidant Silicone Elastomers without Covalent Cross-Links. ACS Publications. (2023).
-
Liquid Crystal Transitions. NETZSCH Analyzing & Testing.
-
(PDF) Solubility of Butylated Hydroxytoluene (BHT) in Aqueous and Alcohol Solutions from 293.15 to 313.15 K. ResearchGate.
-
Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. CentAUR. (2010).
-
Solubility of Butylated Hydroxytoluene (BHT) in Aqueous and Alcohol Solutions from 293.15 to 313.15 K. Semantic Scholar. (2014).
-
Thermal Analysis of Liquid Crystal Mixtures. iosrjen.org. (2013).
-
Photoswitchable solvent-free DNA thermotropic liquid crystals toward self-erasable shape information recording biomaterials. PMC. (2021).
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Phenyl Benzoate Derivatives Technical Support Center: Optimizing Clearing Point Temperatures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl benzoate derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered when optimizing the clearing point temperatures of these versatile liquid crystalline compounds. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and refine your molecular design and synthesis strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that often arise during the synthesis and characterization of phenyl benzoate liquid crystals.
Q1: What is the "clearing point," and why is it a critical parameter?
The clearing point, or nematic-to-isotropic transition temperature (TN-I), is the temperature at which a liquid crystal material transitions from the anisotropic liquid crystal phase (e.g., nematic, smectic) to the isotropic liquid phase.[1][2][3] In the liquid crystal phase, the material is typically cloudy or birefringent, while in the isotropic phase, it becomes clear or transparent.[2][4] This transition is a fundamental property that defines the upper temperature limit of the material's liquid crystalline operating range. Optimizing this temperature is crucial for applications where a specific operating temperature window is required, such as in displays, sensors, and phase change materials.[2]
Q2: My synthesized phenyl benzoate derivative shows no liquid crystal phase. What are the likely causes?
The absence of a mesophase can be attributed to several factors:
-
Molecular Structure: The molecule may lack the necessary structural features to promote liquid crystallinity. This includes insufficient rigidity in the molecular core, a non-ideal aspect ratio (length-to-breadth), or the presence of bulky lateral substituents that disrupt intermolecular packing.[5][6]
-
Purity: The presence of significant impurities can disrupt the long-range orientational order required for mesophase formation, leading to a direct transition from the crystalline solid to the isotropic liquid.[4]
-
Decomposition: The compound might be decomposing before it reaches its transition temperatures. This can be verified using techniques like Thermogravimetric Analysis (TGA).
Q3: The clearing point of my compound is significantly different from the literature value. Why?
This discrepancy is almost always related to purity. Even small amounts of impurities can significantly depress the clearing point and broaden the transition range.[4] Other potential causes include:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect the melting point and subsequent transition temperatures.[4] The thermal history of the sample is a key factor here.
-
Characterization Method: Differences in experimental setup, such as the heating/cooling rate used in Differential Scanning Calorimetry (DSC), can lead to variations in measured transition temperatures.[4] Standardizing your DSC method (e.g., a 10°C/min scan rate) is crucial for reproducibility.[4]
Q4: How does purity affect the clearing point temperature and the transition range?
Impurities act as defects in the liquid crystal lattice, disrupting the cooperative ordering of the molecules. This has two main effects:
-
Depression of Clearing Point: It takes less thermal energy to disrupt the already-disordered system and transition to the isotropic liquid, thus lowering the TN-I.
-
Broadening of the Transition: In a pure sample, the transition from the mesophase to the isotropic liquid occurs over a very narrow temperature range. Impurities cause different regions of the sample to transition at slightly different temperatures, resulting in a broad peak on a DSC thermogram.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental challenges.
Guide 1: Problem - Inconsistent or Broad Clearing Point Transitions
A sharp, reproducible clearing point is the hallmark of a pure liquid crystalline compound. If your DSC thermograms show broad, inconsistent, or multiple peaks for the clearing transition, it points to underlying issues with sample purity or characterization methodology.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for broad clearing point transitions.
Cause Analysis & Solutions
-
Impurities: This is the most common cause. Unreacted starting materials, byproducts, or residual solvents can all disrupt the liquid crystal phase.
-
Solution: Rigorous Purification. Purification is non-negotiable. The choice between recrystallization and column chromatography depends on the nature of the impurities.
-
-
Thermal History & Polymorphism: The way a sample is cooled and stored can influence its crystalline structure, which in turn affects the phase transitions observed upon heating.[4]
Protocol 1: Optimized Recrystallization for Phenyl Benzoates
Recrystallization is a powerful purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[7]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the phenyl benzoate derivative poorly at room temperature but readily at its boiling point. Ethanol, isopropanol, hexane, or mixtures like ethanol/water are common choices. Test solubility in small-scale trials first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[7] This creates a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to prevent premature crystallization.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[7] Rushing this step by immediately placing the flask in an ice bath can trap impurities.
-
Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the pure crystals thoroughly under vacuum. Residual solvent can act as an impurity and affect the clearing point.
Guide 2: Problem - Clearing Point is Outside the Desired Temperature Range
If your compound is pure but its clearing point is too high or too low for your target application, the issue lies in the molecular design. The clearing point is highly sensitive to the molecule's structure.[10][11]
Structure-Property Relationships
The stability of the liquid crystal phase, and thus the clearing point temperature, is governed by intermolecular forces. These forces are influenced by the molecule's rigidity, linearity, polarizability, and the presence of dipole moments.
Caption: Factors influencing mesophase stability and clearing point.
Strategies for Tuning the Clearing Point
The following table summarizes the effects of common structural modifications on the clearing point of phenyl benzoate derivatives.
| Structural Modification | Effect on Clearing Point (TN-I) | Rationale |
| Increase Length of Terminal Alkyl/Alkoxy Chains | Generally increases, but with an "odd-even" effect.[12] Even-numbered chains tend to have higher clearing points than the adjacent odd-numbered chains. | Longer chains increase the aspect ratio and van der Waals interactions. The odd-even effect is due to differences in how the terminal C-C bond orientation affects the overall molecular linearity. |
| Add a Polar Terminal Group (e.g., -CN, -NO2) | Significantly increases. | Strong dipole moments lead to enhanced intermolecular attractions, stabilizing the liquid crystal phase.[1][6] |
| Add a Lateral Substituent (e.g., -F, -Cl, -CH3) | Significantly decreases.[6][13] | Lateral groups increase the breadth of the molecule, disrupting the close packing required for a stable mesophase.[6] |
| Extend the Rigid Core (e.g., biphenyl instead of phenyl) | Increases. | A longer, more rigid core enhances the shape anisotropy and intermolecular attractions.[14] |
Guide 3: Problem - Synthesis Yield is Low or Product is Impure
A successful optimization project relies on a robust and reproducible synthesis. Low yields and persistent impurities often stem from sub-optimal reaction conditions.
Protocol 2: Synthesis of a 4-Alkoxyphenyl 4-Cyanobenzoate via Schotten-Baumann Reaction
This is a classic and reliable method for forming the ester linkage in many phenyl benzoate liquid crystals.[15][16][17][18][19] It involves the reaction of a phenol with an acid chloride under basic conditions.[18]
Reaction Scheme: 4-Alkoxyphenol + 4-Cyanobenzoyl chloride --(NaOH(aq))--> 4-Alkoxyphenyl 4-cyanobenzoate
Step-by-Step Methodology:
-
Dissolve Phenol: In a flask, dissolve 4-alkoxyphenol (1.0 eq.) in a 10% aqueous sodium hydroxide solution.[19] This deprotonates the phenol to form the more nucleophilic phenoxide ion.[18]
-
Cool the Mixture: Place the flask in an ice bath to control the exothermic reaction.
-
Add Acid Chloride: Add 4-cyanobenzoyl chloride (1.05 eq.) portion-wise or dropwise with vigorous stirring. A white precipitate of the product should form immediately.
-
Reaction: Continue stirring vigorously for 20-30 minutes after the addition is complete.[15][18]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product thoroughly with water to remove any unreacted phenol and salts, followed by a small amount of cold ethanol to remove other organic-soluble impurities.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) as described in Protocol 1 .
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, FT-IR, and DSC. The DSC thermogram should show a sharp melting point and a sharp clearing point.
Part 3: Essential Characterization Techniques
Accurate characterization is vital for validating your synthesis and understanding the properties of your materials.
Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining transition temperatures and enthalpies.[20][21][22][23] It measures the heat flow into or out of a sample as it is heated or cooled at a controlled rate.[21][22]
-
Melting (Crystal → LC/Isotropic): Appears as an endothermic peak.
-
Clearing (LC → Isotropic): Appears as a smaller endothermic peak.[1]
-
Crystallization (LC/Isotropic → Crystal): Appears as an exothermic peak on cooling.
-
Glass Transition (Tg): Appears as a step-like change in the baseline.[20][23]
Protocol 3: Standard DSC Analysis for Liquid Crystals
-
Sample Preparation: Accurately weigh 2-5 mg of your purified, dry sample into an aluminum DSC pan. Crimp the lid securely.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Set the purge gas (typically nitrogen) to a constant flow rate.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Segment 1: First Heating: Heat the sample at a controlled rate (10°C/min is standard) to a temperature well above the clearing point (e.g., TN-I + 20°C). This erases the sample's thermal history.[4]
-
Segment 2: Controlled Cooling: Cool the sample at the same rate (10°C/min) back to the starting temperature.
-
Segment 3: Second Heating: Reheat the sample at the same rate (10°C/min).[4]
-
-
Data Analysis: Analyze the thermogram from the second heating scan to determine the onset temperatures and peak enthalpies of the transitions.[4]
Polarized Optical Microscopy (POM)
POM is used to visually confirm the presence of a liquid crystal phase and identify its texture. Anisotropic liquid crystal phases will appear bright and textured between crossed polarizers, while the isotropic liquid phase will appear dark (extinguished).[1][2]
References
-
MDPI. (2023, November 29). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Available from: [Link]
-
OAE Publishing Inc. (2025, January 23). Unlocking the potential of liquid crystals as phase change materials for thermal energy storage. Available from: [Link]
-
VibzzLab. (2024, January 14). Phenyl Benzoate : Organic Synthesis [Video]. YouTube. Available from: [Link]
-
ResearchGate GmbH. (2025, October 24). (PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. Available from: [Link]
-
ResearchGate GmbH. (2016, June 8). synthesis and liquid crystalline behaviour of substituted (E) -phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). The effect of molecular shape and chemical structure on the photo-physical properties of liquid crystals. Soft Matter. Available from: [Link]
- Google Patents. (n.d.). US5540857A - Purification of liquid crystals and liquid crystal composition.
-
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Available from: [Link]
-
Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available from: [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (2001, July 4). Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate. PubMed. Available from: [Link]
-
ResearchGate GmbH. (2025, August 10). Effects of Different Terminal Substituents on the Mesomorphic Behavior of Some Azo-Schiff Base and Azo-Ester-Based Liquid Crystals | Request PDF. Available from: [Link]
- Google Patents. (n.d.). EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions.
-
National Institute of Standards and Technology. (2009, October 15). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Standard Reference Data. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC. Available from: [Link]
-
MDPI. (2021, January 15). Pretransitional Effects of the Isotropic Liquid–Plastic Crystal Transition. Available from: [Link]
-
TNO Repository. (n.d.). Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Available from: [Link]
-
Save My Exams. (2026, January 19). Separation & Purification Techniques (Cambridge (CIE) IGCSE Chemistry): Revision Note. Available from: [Link]
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MDPI. (2022, January 27). Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers. Available from: [Link]
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Semantic Scholar. (2023, June 10). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Impact of terminal polar substitution on elastic, electro-optic and dielectric properties of four-ring bent-core nematic liquid crystals. PMC. Available from: [Link]
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Royal Society of Chemistry. (2024, December 20). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C. Available from: [Link]
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Frontiers. (n.d.). Phase transitions in complex functional liquid crystals—The entropy effect. Available from: [Link]
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Medium. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]
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Wikipedia. (n.d.). Liquid crystal. Available from: [Link]
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MDPI. (2020, September 24). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. Available from: [Link]
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Rajdhani College. (2020, April 22). Chemical Energetics, Equilibria and Functional Organic Chemistry. Available from: [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Available from: [Link]
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Semantic Scholar. (n.d.). [PDF] Impact of terminal polar substitution on elastic, electro-optic and dielectric properties of four-ring bent-core nematic liquid crystals. Available from: [Link]
-
ResearchGate GmbH. (n.d.). (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. Available from: [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available from: [Link]
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arXiv.org. (2025, January 21). Symmetry and Critical Dynamics in Supercooled Liquid Crystals. Available from: [Link]
-
MedPharma. (2025, June 17). To prepare Phenyl benzoate from phenol. Available from: [Link]
-
Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC). Available from: [Link]
-
MDPI. (2021, October 9). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Available from: [Link]
-
IIT Indore. (n.d.). Differential Scanning Calorimetry (DSC). SIC – A National Facility of IIT Indore. Available from: [Link]
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- 21. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 23. Differential Scanning Calorimetry (DSC) – SIC – A National Facility of IIT Indore Developed and managed by Atul Singh [sic.iiti.ac.in]
Technical Support Center: Precision Control of Nematic Liquid Crystal Textures
Operator: Senior Application Scientist Status: Active Ticket ID: NLC-TEX-CTRL-001
Mission Statement
Welcome to the Nematic Liquid Crystal (NLC) Technical Support Center. You are likely here because your LC textures are inconsistent, your domains are the wrong size for your optical application, or your defect density is uncontrolled.
In NLC research—whether for optical shutters, biosensors, or drug delivery vehicles—texture is not art; it is an energy minimization problem defined by boundary conditions , thermal history , and field effects . This guide moves beyond "trial and error" to provide a mechanistic troubleshooting framework.
Module 1: Thermal Engineering (The Kinetic Approach)
The Problem: "My domains are too small (sandy texture)" or "I have persistent Schlieren defects that won't disappear."
The Science: The size of nematic domains formed from the isotropic melt is governed by the Kibble-Zurek mechanism and subsequent Ostwald ripening (coarsening) .
-
Nucleation (Kibble-Zurek): When crossing the Isotropic-Nematic (
) transition, the cooling rate determines the density of symmetry-breaking defects. Fast cooling (quench) isolates regions that cannot "communicate" their orientation in time, resulting in high defect density and small domains. -
Coarsening: Once in the nematic phase, domains grow by defect annihilation. The characteristic length scale
typically scales as or , driven by the reduction of elastic energy.
Troubleshooting Protocol: The "Step-Down" Annealing
| Step | Action | Technical Rationale |
| 1 | Heat to | Erase all thermal memory. Ensure the sample is fully isotropic (black under crossed polarizers). |
| 2 | Fast Cool to | Approach the transition quickly to save time, but stop before nucleation. |
| 3 | Critical Ramp ( | Crucial Step. Slow cooling across the transition minimizes the nucleation of topological defects (disclinations). |
| 4 | Isothermal Hold ( | Hold for 30–60 mins. Allows elastic forces to straighten director field lines and annihilate |
| 5 | Cool to Room Temp | Once domains are established, they are topologically stable. You can now cool at |
Visualization: Thermal Logic Flow
Figure 1: The causal relationship between thermal history and final domain size. Fast cooling locks in small domains; annealing allows elastic energy minimization.
Module 2: Surface Engineering (The Boundary Approach)
The Problem: "My texture is patchy," "I see fingerprint defects," or "The domains are unstable."
The Science:
Domain size is a competition between bulk elastic energy (
-
If Cell Thickness
: Surface forces are weak; bulk elasticity dominates (large, sluggish domains). -
If Cell Thickness
: Surface forces dominate; the texture is rigidly pinned by the substrate.
Diagnostic Table: Surface Treatments
| Treatment Type | Anchoring Type | Resulting Texture | Application |
| Polyimide (Rubbed) | Strong Planar | Monodomain (Infinite domain size) | Displays, optical retarders |
| Polyimide (Unrubbed) | Weak Planar | Schlieren Texture (Natural domains) | Basic research, defect studies |
| Silane (e.g., OTS, DMOAP) | Homeotropic (Vertical) | Pseudo-Isotropic (Black) | Vertical Alignment (VA) modes |
| Polymer Brushes | Tunable | Fingerprint / Stripe Domains | Chiral nematics, gratings |
Protocol: Controlling Anchoring Energy To increase domain size without enforcing a perfect monodomain (i.e., to study controlled defects):
-
Spin Coat: Use a planar polyimide (e.g., PI-2555).
-
Soft Bake:
C for 1 min (removes solvent). -
Hard Bake:
C for 60 mins (imidization). -
Rubbing Control: Instead of standard hard rubbing, use "weak rubbing" (reduce pile impression depth to <0.1 mm). This creates a preferred direction but allows some domain variance.
Module 3: Field Engineering (Active Control)
The Problem: "I need to switch domain sizes dynamically" or "I need to break up large domains."
The Science:
Electric fields couple to the dielectric anisotropy (
-
Reorientation (High Freq): Aligns the director, effectively creating a monodomain (infinite size).
-
Electrohydrodynamic (EHD) Instability (Low Freq): At low frequencies (<100 Hz), ionic conduction creates Williams Domains (convective rolls). The width of these domains is roughly equal to the cell thickness (
).
Troubleshooting Guide: Field Effects
-
Issue: Domains are frozen and won't switch.
-
Fix: Check frequency. If
(cutoff frequency, usually ~1 kHz), you are in the dielectric regime. Lower to induce conductive instabilities if mixing is required.
-
-
Issue: Dielectric breakdown before domain switching.
-
Fix: Your film is likely too thin or has defects. Increase thickness or use a lower voltage with a lower frequency to leverage ionic torque rather than pure dielectric torque.
-
Troubleshooting FAQ
Q1: My Schlieren texture has persistent lines that never anneal out. Why? A: You likely have pinned surface defects . If the glass substrate has scratches or dust, the topological defects pin to these irregularities.
-
Test: Rotate the stage.[1] If the defect moves with the sample, it is pinned.
-
Fix: Use filtered LC materials and clean substrates (plasma clean) before coating alignment layers.
Q2: I am using a chiral dopant, and the domains look like fingerprints. How do I change the stripe width?
A: The stripe width is half the helical pitch (
-
Adjustment: Pitch is inversely proportional to dopant concentration (
). To increase domain/stripe width, decrease the concentration of the chiral dopant ( ).
Q3: Can I control domain size just by changing cell thickness? A: Yes, but it's non-linear.
-
Thin Cells (<3
m): Surface anchoring dominates. Domains are often smaller and pinned. -
Thick Cells (>20
m): Bulk elasticity dominates. You will see "floating" defects that are easier to anneal into large domains, but the optical response will be slower.
Decision Tree: Troubleshooting Workflow
Figure 2: Rapid diagnostic tree for identifying the root cause of texture anomalies.
References
-
Kibble-Zurek Mechanism in Liquid Crystals
-
Dhara, S. (2009). Thermotropic uniaxial nematic liquid crystal with ±1/2 strength disclinations: defect–antidefect production and correlation. Journal of Physics: Condensed Matter.
-
-
Schlieren Texture Dynamics
-
Surface Anchoring Control
-
Guerrero, I., et al. (2021). Engineering the Uniform Lying Helical Structure in Chiral Nematic Liquid Crystals: From Morphology Transition to Dimension Control. Crystals.
-
-
Electric Field Instabilities
-
Nabil, G., et al. (2017).[4] The Effect of Field Strength and Frequency on the Electro-Optic Response of Nematic Liquid Crystals. IEEE/ResearchGate.
-
-
Ferroelectric Nematic Domains
-
Cmok, L., et al. (2025).[5] Tunable defect patterns induced by a low-frequency electric field in ferroelectric nematic liquid crystals. Soft Matter.
-
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. dspace.rri.res.in [dspace.rri.res.in]
- 3. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Reducing viscosity of 4-Pentylphenyl 4-(benzyloxy)benzoate formulations
[2]
Product: 4-Pentylphenyl 4-(benzyloxy)benzoate formulations Primary Issue: High viscosity, shear-thickening behavior, or phase-induced solidification.[1][2] Audience: Formulation Scientists, Rheologists, and Drug Delivery Engineers.
Part 1: The Physics of the Problem
Before troubleshooting, it is critical to understand why this specific molecule resists flow. 4-Pentylphenyl 4-(benzyloxy)benzoate is a calamitic (rod-like) mesogen .[1][2] Its viscosity is not merely a function of molecular weight but of liquid crystalline order .
-
The Benzyloxy Effect: Unlike simple alkyl-benzoates, the benzyloxy tail introduces a rigid phenyl ring separated by an ether linkage.[2] This enhances
- stacking interactions, significantly increasing the Smectic-Nematic transition temperature .[1] -
The Phase Trap: At room temperature, this material often exists in a Smectic (Layered) or highly ordered Nematic phase.
Key Takeaway: You are likely not fighting "thickness"; you are fighting thermodynamic ordering.[1][2]
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Thermal & Phase Management
Q: The formulation is a waxy solid at 25°C. Is my batch degraded?
A: Unlikely. You are observing the material below its melting point (
-
Immediate Fix: Heat the sample to >80°C (well above the clearing point,
) to reach the isotropic state. -
Protocol:
Q: I heated it, but it became viscous again immediately upon cooling. How do I stabilize the liquid phase? A: You need to suppress the crystallization/smectic transition using Supercooling or Eutectic Mixing . Pure mesogens have sharp transition points.[1][2]
-
The Eutectic Strategy: Mix 4-Pentylphenyl 4-(benzyloxy)benzoate with a structural homologue, such as 4-Pentylphenyl 4-methylbenzoate or 4-Pentylphenyl 4-pentylbenzoate .[1][2]
-
Why it works: The structural mismatch disrupts the crystal lattice packing without destroying the liquid crystal nature, lowering the melting point significantly (often below room temperature).
Category B: Solvent & Diluent Selection [1][2][4]
Q: Which solvents effectively cut viscosity without causing phase separation? A: Solvent choice depends on your application:
-
For Processing/Coating: Use Toluene or Chloroform .[1][2] These disrupt
- stacking efficiently.[1] -
For Pharmaceutical/Bio-Applications: Do NOT use standard oils (like mineral oil) blindly; they may be immiscible with the benzoate core.[1]
Q: Can I use water to thin the formulation? A: No. This molecule is highly hydrophobic.[2] Adding water will create a high-viscosity paste or emulsion (if surfactants are present) but will not "thin" the bulk material.[1][2] If you need an aqueous system, you must formulate a Lyotropic Liquid Crystal dispersion (e.g., Cubosomes or Hexosomes) using a surfactant like Pluronic F127.
Category C: Rheology & Handling
Q: The material flows when I mix it but sets hard when I stop. Why? A: This is Thixotropic behavior .[1][2] The shear force from mixing aligns the domains (shear-thinning), reducing viscosity. When shear stops, the domains randomize (nematic) or layer (smectic), restoring high viscosity.
-
Handling Tip: Maintain constant agitation (stirring/shaking) immediately prior to injection or coating.[1] Use a heated syringe (set to 40°C) for injections to prevent needle clogging.[1]
Part 3: Experimental Protocols
Protocol 1: Creating a Low-Viscosity Eutectic Mixture
Use this when the pure material is too thick for room-temperature applications.[1][2]
-
Weighing: Measure 4-Pentylphenyl 4-(benzyloxy)benzoate (Component A) and 4-Pentylphenyl 4-pentylbenzoate (Component B) in a 1:1 molar ratio .
-
Isotropization: Place the vial on a hot plate set to 90°C . Wait until both solids melt into a clear, isotropic liquid.
-
Mixing: Vortex for 2 minutes to ensure homogeneity.
-
Annealing: Turn off the heat and allow the mixture to cool to room temperature on the hot plate (slow cooling).
-
Validation: Check viscosity. If still too high, adjust ratio to 40:60 (A:B).
Protocol 2: Solvent Dilution Curve (Data Generation)
Use this to determine the minimum solvent needed for your target viscosity.[1]
| Step | Solvent Added (% w/w) | Visual State (25°C) | Estimated Viscosity (cP) | Notes |
| 1 | 0% | Waxy Solid / Opaque | >10,000 | Pure Mesogen |
| 2 | 5% (Toluene) | Turbid Gel | ~5,000 | Phase separation risk |
| 3 | 10% (Toluene) | Viscous Liquid | ~800 | Working Range |
| 4 | 20% (Toluene) | Free Flowing Liquid | <100 | Isotropic solution |
Part 4: Visualizing the Viscosity Logic
The following diagrams illustrate the decision-making process and the phase behavior logic.
Diagram 1: Viscosity Troubleshooting Decision Tree
Caption: Decision tree for selecting the correct viscosity reduction method based on application constraints.
Diagram 2: Mechanism of Eutectic Viscosity Reduction
Caption: Eutectic mixing disrupts the rigid crystal lattice, lowering the melting point and viscosity while maintaining LC properties.[1][2]
References
-
Ossila. 4-Pentylphenyl 4-pentylbenzoate Properties and Applications. Ossila Product Data.[1][2] Link
-
Imrie, C. T., & Taylor, L. The preparation and properties of some novel liquid crystalline 4-pentylphenyl 4-(4-alkoxybenzoyloxy)benzoates. Liquid Crystals, 1989. Link[1]
-
PubChem. 4-Pentylphenyl 4-(octyloxy)benzoate Compound Summary. National Library of Medicine.[1] Link[1]
- Kelker, H., & Hatz, R.Handbook of Liquid Crystals. Verlag Chemie, 1980.
- Tschierske, C.Liquid Crystal Engineering – New Complex Mesogen Architectures. Angewandte Chemie International Edition, 2013. (Mechanisms of viscosity in complex esters).
Sources
- 1. Pentylphenyl octyloxybenzoate | C26H36O3 | CID 3016539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 38444-13-2: 4-Pentylphenyl 4-methoxybenzoate [cymitquimica.com]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. WO2016065181A1 - Reducing viscosity of pharmaceutical formulations - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) Analysis of 4-Pentylphenyl 4-(benzyloxy)benzoate and Related Phenyl Benzoate Liquid Crystals
This guide provides a comprehensive framework for the thermal analysis of the calamitic liquid crystal 4-Pentylphenyl 4-(benzyloxy)benzoate. As direct experimental data for this specific compound is not extensively published, we will establish a robust analytical approach grounded in first principles and comparative data from structurally similar phenyl benzoate analogues. This methodology is designed for researchers and scientists in materials science and drug development, ensuring a deep, mechanistically-sound understanding of the target molecule's expected thermal behavior.
The core of this guide is not just a protocol, but a strategic approach to characterization. We will explore the causality behind experimental choices and build a self-validating system for analysis. By comparing the structural motifs of our target compound with well-characterized liquid crystals, we can predict its mesomorphic properties and design an optimal DSC experiment for its verification.
The Foundational Role of DSC in Liquid Crystal Characterization
Differential Scanning Calorimetry (DSC) is an indispensable technique for studying the thermodynamics of liquid crystals (LCs).[1] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting from a solid to a liquid crystal or clearing from a liquid crystal to an isotropic liquid, it absorbs or releases energy. This energy change is detected as a peak in the DSC thermogram.
Key parameters obtained from a DSC analysis include:
-
Transition Temperatures (T): The temperatures at which phase changes occur. These are typically reported as the onset or peak temperature of the transition.
-
Enthalpy of Transition (ΔH): The amount of heat absorbed (endothermic) or released (exothermic) during a phase transition. This is calculated from the area under the transition peak and provides insight into the degree of molecular reordering.
Liquid crystals like 4-Pentylphenyl 4-(benzyloxy)benzoate exhibit unique phases of matter, known as mesophases, which are intermediate between the crystalline solid and the isotropic liquid states.[2] Common thermotropic mesophases for rod-like (calamitic) molecules include the Nematic (N), where molecules have long-range orientational order but no positional order, and Smectic (Sm) phases, which possess both orientational and some degree of positional (layered) order.[2] DSC is paramount in identifying the temperatures at which these ordered structures form and dissipate.
Comparative Analysis: Predicting Behavior Through Structural Analogues
The thermal properties of a liquid crystal are intimately linked to its molecular structure. By examining known compounds with similar structural fragments to 4-Pentylphenyl 4-(benzyloxy)benzoate, we can form a strong hypothesis about its expected mesophases and transition temperatures.
Our target molecule consists of a central phenyl benzoate core, a flexible pentyl tail, and a benzyloxy group. We will compare it to two key types of analogues: other phenyl benzoates and the well-characterized cyanobiphenyls, which serve as a benchmark for nematic LCs.
-
Analogue A: 4-Pentylphenyl 4-methylbenzoate: This compound shares the pentylphenyl benzoate core but has a small methyl group instead of the bulkier benzyloxy group. It is known to be a nematic liquid crystal with a melting point between 34.0 - 38.0 °C.[3] This provides a baseline for the core structure's tendency to form a nematic phase.
-
Analogue B: 4-cyano-4'-pentylbiphenyl (5CB): While not a phenyl benzoate, 5CB is a canonical nematic liquid crystal. Its simple and well-documented phase transitions—solid to nematic at 22.5°C and nematic to isotropic liquid at 35°C—make it an excellent reference for validating experimental conditions and understanding the appearance of a simple nematic phase in a DSC thermogram.[4]
-
Analogue C: Phenyl Benzoate Series with Varied Tails: Studies on homologous series of phenyl benzoates show a clear trend: shorter alkyl tails tend to favor only a nematic phase, while longer tails can introduce additional, more ordered smectic phases.[5]
Hypothesis for 4-Pentylphenyl 4-(benzyloxy)benzoate: Based on these analogues, we can predict that our target compound will exhibit a nematic phase. The presence of the pentyl tail is conducive to this behavior. The benzyloxy group, being larger and more complex than a simple alkyl or alkoxy chain, will likely increase the melting and clearing points compared to simpler analogues due to increased molecular interactions and a more rigid core structure.
Comparative Data of Reference Liquid Crystals
| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Phase Transitions | Source(s) |
| 4-Pentylphenyl 4-methylbenzoate | 50649-59-7 | 282.38 | Melting Point: 34.0 - 38.0 °C (to Nematic) | [3] |
| 4-cyano-4'-pentylbiphenyl (5CB) | 40817-08-1 | 249.36 | Cr-N: ~22.5 °C; N-I: ~35.0 °C | |
| 4-n-pentylphenyl-4-n-octyloxythiobenzoate (8S5) | N/A | 428.66 | Exhibits Nematic and Smectic A/C phases | [6] |
A Self-Validating Protocol for DSC Analysis
This protocol is designed to be a self-validating system, incorporating calibration and a systematic thermal history procedure to ensure data is accurate, reproducible, and reflective of the material's intrinsic properties.
Experimental Workflow Diagram
Caption: A standardized workflow for the DSC analysis of liquid crystals.
Step-by-Step Methodology
-
Instrument Calibration:
-
Causality: Before any sample run, the DSC instrument must be calibrated to ensure the accuracy of temperature and enthalpy measurements.[7]
-
Procedure: Use a high-purity indium standard. Heat the indium through its melting point (156.6 °C) at the same scan rate planned for the experiment (e.g., 10 °C/min). Adjust the instrument's calibration parameters until the measured onset of melting and the enthalpy of fusion match the known values for indium. This step ensures the trustworthiness of all subsequent data.
-
-
Sample Preparation:
-
Causality: Proper sample preparation is critical. A small sample size (1-5 mg) ensures uniform temperature distribution and minimizes thermal gradients. Hermetically sealed aluminum pans are essential to prevent sample loss through sublimation, especially for organic molecules at elevated temperatures.
-
Procedure: a. Tare an empty aluminum pan and lid. b. Accurately weigh 1-5 mg of 4-Pentylphenyl 4-(benzyloxy)benzoate into the pan. c. Securely crimp the lid to create a hermetic seal. d. Prepare an identical empty, sealed pan to be used as the reference.
-
-
Thermal Program Execution:
-
Causality: A heat-cool-heat cycle is standard practice for analyzing semi-crystalline materials and liquid crystals.[8] The first heating scan serves to erase any prior thermal history from the sample's synthesis and storage. The cooling scan shows the temperatures at which the ordered phases form from the isotropic liquid. The second heating scan, performed on a sample with a now-standardized thermal history, typically provides the most reliable and reproducible data for thermodynamic transitions.
-
Procedure: a. Place the sample and reference pans into the DSC cell. b. Equilibrate the system at a starting temperature below any expected transitions (e.g., 25 °C). c. First Heating: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected isotropic clearing point (e.g., 150 °C). A rate of 10°C/min offers a good balance between peak resolution and signal intensity. d. Cooling: Cool the sample at the same rate (10 °C/min) back down to a low temperature (e.g., 0 °C) to observe crystallization and mesophase formation. e. Second Heating: Re-heat the sample at 10 °C/min to 150 °C. This scan is the primary source for data analysis.
-
-
Data Analysis and Interpretation:
-
Causality: The analysis of the second heating curve provides the key thermodynamic parameters. The onset temperature of a peak is often taken as the transition temperature as it represents the first deviation from the baseline. The integrated area of the peak is directly proportional to the enthalpy change of the transition.
-
Procedure: a. Plot the heat flow (in mW or W/g) versus temperature (°C). b. On the second heating curve, identify the endothermic peaks. c. For each peak, determine the onset temperature , the peak temperature , and the end temperature . d. Integrate the area under each peak to calculate the enthalpy of transition (ΔH) in J/g. e. Compare the heating and cooling curves. Any significant difference in transition temperatures between heating and cooling (thermal hysteresis) can indicate the kinetics of the phase transition.
-
Visualization of Molecular Structures
To visually anchor our comparative analysis, the molecular structures of the target compound and its key analogues are presented below.
Caption: Molecular structures of the target compound and its analogues.
Conclusion
While a direct thermogram for 4-Pentylphenyl 4-(benzyloxy)benzoate requires experimental acquisition, this guide provides a scientifically rigorous framework for its analysis. By understanding the principles of DSC, leveraging comparative data from structural analogues, and employing a self-validating experimental protocol, researchers can confidently characterize its thermal properties. The combination of a pentyl tail and a benzyloxy group strongly suggests the presence of a nematic phase with transition temperatures likely higher than simpler pentylphenyl benzoate derivatives. The detailed methodology presented here ensures that the acquired data will be accurate, reliable, and contribute meaningfully to the broader understanding of structure-property relationships in liquid crystal materials.
References
-
Bonvallet, G.A. (1999). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Wooster Physics. Available at: [Link]
-
Zoghaib, W. M., et al. (2020). Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials. Molecular Crystals and Liquid Crystals, 710(1), 13-18. Available at: [Link]
-
Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-81. Available at: [Link]
-
Özbek, Z., et al. (2022). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 32, 1073–1093. Available at: [Link]
-
Otowski, W. (2016). Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. ResearchGate. Available at: [Link]
-
Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). DSC traces of the nematic to isotropic transition for the pure LC mixture and for the ones doped with spherical and rod-like magnetic nanoparticles. Retrieved from ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of 4-n-butyloxybenzylidene-4′-n′-octylaniline (BBOA). Retrieved from ResearchGate. Available at: [Link]
-
Özbek, Z., et al. (2022). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC. Available at: [Link]
-
Majewska, P., et al. (2023). The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. Molecules, 28(15), 5849. Available at: [Link]
-
Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. Available at: [Link]
-
Shreya, S., et al. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. Available at: [Link]
-
Singh, P., et al. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. MDPI. Available at: [Link]
-
Otani, K., et al. (2024). Atomistic analysis of nematic phase transition in 4-cyano-4'-n-alkyl biphenyl liquid crystals. arXiv. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Retrieved from RSC Publishing. Available at: [Link]
-
Dadmun, M., et al. (2016). Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry and Physics. Available at: [Link]
-
Cruz, F., & Isern, H. (2000). Thermal conductivity of the nematic liquid crystal 4- n -pentyl-4'-cyanobiphenyl. Physical Review E, 62(3), 3828–3834. Available at: [Link]
-
Park, J. (n.d.). Phase transitions in liquid crystals. Stanford University. Available at: [Link]
-
Viras, K., et al. (1998). Differential scanning calorimetry (DSC) and Raman spectroscopy study of poly(dimethylsiloxane). Journal of Polymer Science Part B: Polymer Physics, 36(15), 2805-2810. Available at: [Link]
-
Reyes-Mayer, A., et al. (2017). Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups. Journal of Chemistry. Available at: [Link]
-
Ratna, B.R., et al. (1984). High pressure studies of liquid crystalline transitions. Pramana, 22(3-4), 331-341. Available at: [Link]
Sources
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- 2. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 3. ossila.com [ossila.com]
- 4. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology | MDPI [mdpi.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. macromolchem.com [macromolchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Phenyl Benzoate Liquid Crystals: 4-(Benzyloxy)benzoate vs. 4-Methoxybenzoate Analogs
For researchers and engineers in materials science and drug development, the precise tuning of molecular structure is paramount to achieving desired macroscopic properties. In the realm of thermotropic liquid crystals, calamitic (rod-shaped) molecules based on a phenyl benzoate core are foundational.[1][2] These materials are integral to applications ranging from liquid crystal displays (LCDs) to smart windows and advanced sensor technologies.[3] This guide provides an in-depth comparison of two structurally related analogs: 4-pentylphenyl 4-(benzyloxy)benzoate and the well-characterized 4-pentylphenyl 4-methoxybenzoate .
The core structural difference lies in the terminal group on the benzoate ring: a flexible, larger benzyloxy group (-OCH₂C₆H₅) versus a compact, electron-donating methoxy group (-OCH₃). This seemingly minor substitution has profound implications for the molecule's aspect ratio, polarity, and intermolecular interactions, which in turn dictate its thermal behavior, mesophase stability, and dielectric properties.[4] We will explore the causality behind these differences, from synthesis to performance, supported by established experimental protocols and data.
Molecular Structure and Design Rationale
The archetypal structure of these mesogens consists of a rigid core, which provides the necessary anisotropy, and flexible terminal groups that influence packing and melting behavior.[1] The 4-pentylphenyl group serves as one flexible tail, while the choice between a benzyloxy and methoxy group on the 4-alkoxybenzoate core allows for fine-tuning of the material's properties.
-
4-Pentylphenyl 4-methoxybenzoate: The methoxy group is a classic electron-donating group that contributes to the polarity of the molecule.[5] Its small size allows for efficient molecular packing, favoring the formation of the nematic phase.[6]
-
4-Pentylphenyl 4-(benzyloxy)benzoate: The benzyloxy group introduces significant steric bulk and an additional aromatic ring. This increases the overall length and polarizability of the molecule. The added phenyl ring can engage in π-π stacking interactions, potentially leading to more ordered smectic phases or higher thermal stability of the nematic phase compared to the methoxy analog.[7]
Caption: Molecular structures of the compared benzoate esters.
Synthesis and Characterization Workflow
The synthesis of these phenyl benzoate esters is typically achieved through esterification. A common and reliable method involves the conversion of the parent benzoic acid to a more reactive acyl chloride, followed by reaction with 4-pentylphenol in the presence of a base like pyridine to neutralize the HCl byproduct.[5] This two-step process is highly adaptable for creating a diverse library of liquid crystalline compounds.
The subsequent characterization is crucial to confirm the chemical identity and, most importantly, to determine the thermotropic properties of the synthesized material. This validation workflow ensures the trustworthiness of any performance claims.
Caption: Standard workflow for synthesis and characterization.
Experimental Protocol: Synthesis of 4-Pentylphenyl 4-methoxybenzoate
This protocol is a representative example for this class of compounds.[5]
-
Preparation of 4-Methoxybenzoyl Chloride: a. In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 1.0 equivalent of 4-methoxybenzoic acid with an excess (approx. 2-3 equivalents) of thionyl chloride (SOCl₂). b. Heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases. c. Remove the excess thionyl chloride via distillation under reduced pressure to yield the crude 4-methoxybenzoyl chloride, which can be purified by vacuum distillation or used directly.
-
Esterification: a. Dissolve 1.0 equivalent of 4-pentylphenol and 1.1 equivalents of pyridine (as a base) in a dry, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen). b. Cool the solution in an ice bath. c. Slowly add a solution of 1.0 equivalent of 4-methoxybenzoyl chloride in the same solvent to the flask. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. e. Upon completion, wash the reaction mixture sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: a. Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as white crystals.[7]
Comparative Physicochemical Properties
The defining characteristics of a liquid crystal are its phase transition temperatures and its anisotropic properties within the mesophase. These are determined experimentally using Differential Scanning Calorimetry (DSC) to measure thermal transitions and Polarized Optical Microscopy (POM) to identify the texture of the mesophases (e.g., nematic, smectic).[1][5]
| Property | 4-Pentylphenyl 4-methoxybenzoate | 4-Pentylphenyl 4-(benzyloxy)benzoate | Rationale for Difference |
| Molecular Weight | 298.38 g/mol [6] | 374.48 g/mol | The addition of a C₆H₅CH₂- group significantly increases the molar mass. |
| Melting Point (Tₘ) | ~35-40 °C (Varies) | Expected to be higher (>100 °C)[7] | The larger, more polarizable benzyloxy group leads to stronger intermolecular forces (π-π stacking, van der Waals), requiring more energy to break the crystal lattice.[8] |
| Clearing Point (T꜀) | ~50-55 °C (Varies) | Expected to be significantly higher | The increased molecular length and attractive forces from the benzyloxy group stabilize the liquid crystal phase, extending its existence to a higher temperature.[7] |
| Mesophase Type | Nematic (N)[5][6] | Nematic (N) and/or Smectic (Sm) | While a nematic phase is likely, the increased length and potential for π-π interactions from the benzyloxy group strongly favor the formation of more ordered smectic phases.[7][9] |
| Dielectric Anisotropy (Δε) | Small, likely positive | Expected to be small, likely positive | The primary dipole moment is associated with the ester linkage. While the terminal groups modify it, a large anisotropy is not expected for either molecule without strongly polar groups like -CN.[10] |
Note: Data for the 4-(benzyloxy)benzoate analog is estimated based on trends observed in homologous series where terminal alkoxy chains are replaced with benzyloxy groups.[7][11] Precise values require experimental synthesis and measurement.
Structure-Property Relationship and Performance Implications
The data presented above highlights a clear relationship between the molecular structure and the resulting material properties.
Sources
- 1. thescipub.com [thescipub.com]
- 2. The Nematic Phases of Bent-Core Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ossila.com [ossila.com]
- 7. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Guide to the Validation of Elemental Analysis for Novel Organic Compounds: A Case Study with C25H26O3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic chemistry, the precise determination of a compound's elemental composition is a foundational requirement for establishing its identity, purity, and empirical formula. For a novel compound such as C25H26O3, a robustly validated elemental analysis method is not merely a regulatory expectation but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical approaches and a comprehensive framework for the validation of elemental analysis methods, grounded in the principles of leading international standards.
The Critical Role of Elemental Analysis in Drug Development
Elemental analysis, most commonly Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) analysis, is a quantitative technique that determines the mass fractions of these elements in a sample.[1][2][3] The principle relies on the complete combustion of the sample in an oxygen-rich environment, followed by the separation and detection of the resulting gaseous oxides (CO2, H2O, N2, SO2).[4][5][6][7] This technique is indispensable for:
-
Structural Elucidation: Confirming the empirical formula of a newly synthesized molecule.
-
Purity Assessment: Detecting the presence of impurities that would alter the expected elemental ratios.[8][9]
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing.[2]
For a compound with the molecular formula C25H26O3 , the theoretical elemental composition is:
-
Carbon (C): 79.34%
-
Hydrogen (H): 6.93%
-
Oxygen (O): 13.73%
Any significant deviation from these values in an experimental setting necessitates a thorough investigation. A commonly accepted tolerance in academic and industrial settings is that the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[8][9]
Comparative Analysis of Elemental Analysis Techniques
While combustion analysis is the gold standard, other techniques can provide elemental information. This section compares the primary method with a common alternative.
| Feature | Combustion CHNS/O Analyzer | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | High-temperature combustion of the sample to convert elements into detectable gases (CO2, H2O, N2, SO2).[4][5][6][7] | Ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection of ions. |
| Elements Detected | Primarily C, H, N, S, and O. | A wide range of elements, particularly metals and trace elements. Not suitable for C, H, N, O as primary components. |
| Primary Application | Determination of the bulk elemental composition of organic compounds.[4] | Quantification of elemental impurities at trace and ultra-trace levels.[10] |
| Sample Type | Solids, liquids, viscous materials.[2][11] | Typically requires liquid samples, with solids needing acid digestion. |
| Precision | High, with modern instruments achieving error margins below 0.3%.[7] | Excellent, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[12] |
| Regulatory Standing | The established and preferred method for bulk elemental composition in pharmaceutical submissions. | Mandated by USP <232> and <233> for the control of elemental impurities.[10] |
For the validation of the elemental composition of C25H26O3, the Combustion CHNS/O Analyzer is the unequivocally appropriate choice . ICP-MS would be subsequently employed to quantify any inorganic elemental impurities as part of a comprehensive quality control strategy, as mandated by guidelines such as ICH Q3D.[10]
A Step-by-Step Guide to Method Validation for C25H26O3
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[13] This process must be guided by a pre-approved protocol and documented meticulously. The core validation parameters, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225>, are addressed below.[13][14][15][16]
Validation Workflow
The overall workflow for validating the elemental analysis of C25H26O3 can be visualized as follows:
Caption: High-level workflow for the validation of the elemental analysis method.
Experimental Protocols
Instrumentation: A calibrated CHNS/O Elemental Analyzer.
Certified Reference Material (CRM): Acetanilide (C8H9NO) or another suitable, high-purity, and stable organic standard.
Analyte: A well-characterized, homogeneous batch of C25H26O3.
A. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For elemental analysis, this primarily involves demonstrating that the instrument response is solely from the analyte and not from the sample container or residual atmospheric gases.
-
Protocol:
-
Analyze a series of empty, pre-weighed tin capsules (blanks) to ensure no significant C, H, or N contribution.
-
Analyze the CRM (e.g., Acetanilide) to confirm system suitability and accurate detection of known elemental percentages.
-
Analyze the C25H26O3 sample.
-
-
Acceptance Criteria:
-
Blanks should show negligible C, H, and N content.
-
The results for the CRM must be within the certified range and meet the laboratory's established system suitability criteria (e.g., within ±0.3% of the theoretical value).
-
B. Linearity and Range
Linearity demonstrates that the results are directly proportional to the concentration (or amount) of the analyte in the sample. The range is the interval between the upper and lower amounts of analyte for which the method has been shown to be precise, accurate, and linear.
-
Protocol:
-
Accurately weigh samples of the C25H26O3 compound at a minimum of five different masses, covering a range from approximately 50% to 150% of the target analytical mass (e.g., if the target is 2 mg, use 1 mg, 1.5 mg, 2 mg, 2.5 mg, and 3 mg).
-
Perform the analysis on each sample.
-
Plot the detector response (or calculated mass of the element) versus the sample mass.
-
-
Acceptance Criteria:
-
The coefficient of determination (R²) of the linear regression should be ≥ 0.999.
-
C. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]
-
Protocol:
-
Analyze the CRM (e.g., Acetanilide) a minimum of three times.
-
Analyze the C25H26O3 sample at 100% of the target mass a minimum of nine times, across three different days (three replicates per day). This also contributes to the precision study.
-
Calculate the percent recovery for the CRM and the mean percentage of each element for the C25H26O3 sample.
-
-
Acceptance Criteria:
-
The mean value for the CRM should be within ±0.3% of the certified value.
-
The mean value for C and H in the C25H26O3 sample should be within ±0.4% of the theoretical values.
-
D. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[14]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the C25H26O3 sample at 100% of the target mass under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 1.0%.
-
E. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to critical method parameters. For elemental analysis, these could include:
-
Combustion furnace temperature (e.g., ±10 °C)
-
Oxygen flow rate (e.g., ±5%)
-
Helium carrier gas flow rate (e.g., ±5%)
-
-
Analyze the C25H26O3 sample under each of these modified conditions.
-
-
Acceptance Criteria:
-
The results obtained under the modified conditions should not deviate significantly from the results obtained under the nominal conditions, and should still meet the accuracy acceptance criteria.
-
Data Summary and Interpretation
All quantitative data from the validation studies should be summarized in clear, concise tables.
Table 1: Summary of Validation Results for C25H26O3 Elemental Analysis
| Validation Parameter | Test | Acceptance Criteria | Result | Pass/Fail |
| Specificity | Analysis of Blanks & CRM | Blanks negligible; CRM within ±0.3% of certified value | CRM (C): 71.05% (Theo: 71.09%) | Pass |
| Linearity | 5 levels (1-3 mg) | R² ≥ 0.999 | C: 0.9998, H: 0.9995 | Pass |
| Accuracy | 9 determinations over 3 days | Mean within ±0.4% of theoretical | C: 79.25% (Theo: 79.34%), H: 6.89% (Theo: 6.93%) | Pass |
| Precision | ||||
| - Repeatability | 6 replicates | RSD ≤ 1.0% | C: 0.25%, H: 0.45% | Pass |
| - Intermediate Precision | Different day, analyst | RSD ≤ 1.0% | C: 0.31%, H: 0.52% | Pass |
| Robustness | Varied furnace temp & gas flow | Results meet accuracy criteria | All conditions within ±0.4% of theoretical | Pass |
Conclusion: Establishing a Self-Validating System
A thoroughly validated elemental analysis method provides a high degree of assurance that it will consistently produce data that is accurate and reliable.[13][14] By following the structured approach outlined in this guide, which is rooted in the principles of ICH, USP, and ISO/IEC 17025, researchers and drug development professionals can establish a self-validating system for the elemental analysis of novel compounds like C25H26O3.[18][19][20] This not only ensures regulatory compliance but also upholds the scientific integrity of the data that underpins critical decisions in the research and development pipeline.
The logical relationship between regulatory guidelines, experimental design, and the final validated state of the method is crucial.
Caption: Logical flow from regulatory standards to a validated analytical method.
References
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- United States Pharmacopeia.
-
ISO/IEC 17025:2017. General requirements for the competence of testing and calibration laboratories. International Organization for Standardization. [Link]
-
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
USP. (2018, October 15). Validation of Analytical Procedures. [Link]
-
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]
-
An International Study Evaluating Elemental Analysis. (n.d.). National Institutes of Health. [Link]
-
INAB. (2016, February 4). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). [Link]
-
AOAC International. How to Meet ISO 17025 Requirements for Method Verification. [Link]
-
Exeter Analytical. Application Note 58 CHN Analysis: Handling challenging samples. [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
LECO Corporation. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
London Metropolitan University. Summary of CHNS Elemental Analysis Common Problems. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Reagecon. Standards for Elemental Impurities in Pharmaceuticals. [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). Method development and validation of analytical procedure: A review. [Link]
-
ResearchGate. (2026, January 11). Verification and validation of analytical methods in accordance with the ISO/IEC 17025 standard. [Link]
-
Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. [Link]
-
Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. [Link]
-
SpringerLink. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]
-
Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
-
Scribd. ASTM Pharmaceutical Standards. [Link]
-
ATB (Automated Topology Builder). Adarotene | C25H26O3. [Link]
-
ResearchGate. (2017, April 27). Analysis of biochars for C,H,N,O and S by elemental analyser. [Link]
Sources
- 1. azom.com [azom.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Elemental analysis: operation & applications - Elementar [elementar.com]
- 6. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 11. eai1.com [eai1.com]
- 12. knowledge.reagecon.com [knowledge.reagecon.com]
- 13. ipa-india.org [ipa-india.org]
- 14. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 15. usp.org [usp.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. aoac.org [aoac.org]
- 20. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]
Comparative Guide: Birefringence in Phenyl Benzoate vs. Cyanobiphenyl Liquid Crystals
This guide provides a technical comparison of the birefringence (
Executive Summary
In liquid crystal applications ranging from photonic devices to biological sensing, birefringence (
-
Cyanobiphenyls (e.g., 5CB): Exhibit high birefringence (
) due to extended -electron conjugation across the biphenyl core and the electron-withdrawing cyano group.[1] They are the industry standard for LC-based biosensors.[1] -
Phenyl Benzoates: Exhibit low-to-moderate birefringence (
) .[1] The ester linkage ( ) interrupts the -conjugation between the phenyl rings, reducing polarizability anisotropy.[1] They are primarily used as chemically stable hosts to modulate viscosity or phase transition temperatures in mixtures.[1]
Molecular Mechanism of Optical Anisotropy
The magnitude of birefringence is directly proportional to the anisotropy of molecular polarizability (
Structural Comparison
-
Cyanobiphenyls: The direct carbon-carbon bond between phenyl rings allows for continuous delocalization of
-electrons.[1] The terminal cyano group ( ) further enhances longitudinal polarizability.[1] -
Phenyl Benzoates: The central ester group acts as a "conjugation breaker."[1] While it links the rings, the
hybridized carbonyl carbon and the ether oxygen create a steric and electronic barrier that prevents full resonance across the entire molecule, resulting in lower .
Visualizing the Conjugation Pathway
The following diagram contrasts the electron delocalization pathways that dictate birefringence.
Figure 1: Structural causality of birefringence.[1] The direct biphenyl bond facilitates high electron mobility along the long axis, whereas the ester linkage in phenyl benzoates restricts it.
Quantitative Performance Data
The following data compares standard derivatives at
| Property | Cyanobiphenyls (e.g., 5CB) | Phenyl Benzoates (e.g., 4-OR-phenyl 4-R-benzoate) | Implication for Research |
| Birefringence ( | 0.18 – 0.22 | 0.08 – 0.14 | 5CB generates higher optical contrast in thin cells ( |
| Ordinary Index ( | ~1.53 | ~1.50 | Phenyl benzoates are closer to glass/silica indices ( |
| Extraordinary Index ( | ~1.71 - 1.75 | ~1.60 - 1.64 | High |
| Viscosity | Moderate (~20-30 cSt) | Higher (Structure dependent) | Phenyl benzoates often increase response time due to steric bulk of the ester group.[1] |
| Chemical Stability | High (Photochemically stable) | Moderate (Susceptible to hydrolysis) | Phenyl benzoates may degrade in harsh high-pH biological buffers.[1] |
Key Insight for Drug Development: If your application involves LC-based biosensing (e.g., detecting lipid monolayers or protein binding at an aqueous interface), Cyanobiphenyls (5CB) are the superior choice.[1] Their high birefringence ensures that even small orientational perturbations by biomolecules result in a visible optical texture change (bright to dark transition) under crossed polarizers.[1]
Experimental Protocol: Measuring Birefringence
To validate these values in your specific formulation, use the Wedge Cell Method combined with Haller’s Extrapolation . This method is self-validating as it accounts for temperature dependence (
Protocol Workflow
1. Cell Preparation:
-
Construct a wedge cell using two glass substrates coated with planar alignment layers (polyimide).[1]
-
Separate one edge with a spacer (
) and leave the other edge in contact ( ) to create a known wedge angle ( ).
2. Optical Setup:
-
Place the cell between crossed polarizers in a polarizing optical microscope (POM).
-
Illuminate with a monochromatic light source (Laser
or Sodium filter).[1]
3. Measurement:
-
Observe the interference fringes (fringes of equal thickness).
-
The path difference is
. -
Measure the distance between consecutive dark fringes (
).
4. Calculation:
-
Calculate
using the geometry:
5. Temperature Correction (Haller’s Method):
-
Measure
at multiple temperatures approaching the clearing point ( ). -
Plot
vs to extract the order parameter exponent and extrapolate to K for intrinsic birefringence.[1]
Experimental Workflow Diagram
Figure 2: Wedge cell interferometry workflow for precise birefringence determination.[1]
References
-
Pan, R.-P., et al. (2009).[1] Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of Biological Physics. Retrieved from [Link]
-
Department of Physics, Swarthmore College. Measuring the Birefringence of a Liquid Crystal. Retrieved from [Link][1]
-
MDPI. (2025). Cyanobiphenyl- and Cyanoterphenyl-Based Liquid Crystal Dimers. Retrieved from [Link]
-
SPIE Digital Library. (2025).[1] Real-time measurement of liquid crystal birefringence. Retrieved from [Link]
Sources
Precision Characterization of Ester Linkages in Liquid Crystals: A Comparative FTIR Guide
Executive Summary
The Ester Linkage (
While Differential Scanning Calorimetry (DSC) provides thermodynamic transition points and X-Ray Diffraction (XRD) offers long-range structural data, Fourier Transform Infrared (FTIR) spectroscopy is the only technique capable of resolving the intramolecular dynamics and specific dipole orientation of the ester bridge during phase transitions.
This guide details the experimental rigor required to isolate ester dynamics in mesophases, specifically comparing FTIR against Raman and NMR alternatives, and provides a validated protocol for Temperature-Variable Polarized FTIR.
Part 1: The Physics of the Ester Probe
To interpret the spectra, one must understand the physical origin of the signal. The ester group possesses a strong permanent dipole moment, primarily localized in the carbonyl (
-
Vibrational Independence: The Carbonyl stretching vibration (
) is largely decoupled from the rest of the mesogen's skeleton, making it a clean reporter of local polarity. -
Conformational Sensitivity: Mesogens containing esters often exist in equilibrium between syn and anti conformers. The transition from Isotropic
Nematic Smectic phases restricts rotation, shifting this equilibrium and altering the band shape (narrowing) and position (frequency shift). -
Dipole Coupling: In ordered phases (Nematic/Smectic), the transition dipole moment of the
bond aligns relative to the LC director ( ). Using polarized light, this alignment allows for the direct calculation of the Orientational Order Parameter ( ) .
Part 2: Comparative Analysis of Characterization Modalities
Researchers often default to DSC for phase transitions. However, DSC cannot explain why a transition occurs at a molecular level. Below is an objective comparison of FTIR against primary alternatives for ester-based LC analysis.
Table 1: Comparative Efficacy for Ester-Linkage Analysis
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | Solid-State NMR ( | XRD |
| Primary Target | Polar bonds ( | Non-polar/Symmetric bonds ( | Carbon backbone structure | Layer spacing ( |
| Ester Sensitivity | High (Strong dipole change) | Low (Weak polarizability change) | High (Chemical shift) | None |
| Time Scale | Fast ( | Fast ( | Slow ( | Static / Time-averaged |
| Phase Resolution | Excellent (Band splitting/shifting) | Good (Lattice modes low freq.) | Excellent (Relaxation times) | Excellent (Phase ID) |
| Sample Req. | Thin film ( | Bulk / Capillary | Bulk powder ( | Bulk / Film |
| Destructive? | No | Risk of laser heating (burns sample) | No | No |
Expert Insight: Why FTIR Wins for Esters
Raman spectroscopy is often complementary but struggles with the carbonyl band due to its low polarizability change. If your specific interest is the stability or orientation of the ester linkage (common in biodegradable LC drug carriers), FTIR is the gold standard. Raman is superior for analyzing the rigid aromatic core.
Part 3: Experimental Protocol (Self-Validating)
Method: Temperature-Variable Polarized Transmission FTIR (TV-pFTIR).
Objective: Monitor the
A. Sample Preparation (The Critical Step)
Standard "sandwich" cells often fail due to interference fringes. Use this optimized method:
-
Window Selection: Use ZnSe (Zinc Selenide) windows. They are robust and transparent in the ester region. Avoid KBr if humidity is a variable (hygroscopic).
-
Alignment Layer: Spin-coat windows with polyimide (PI) and mechanically rub in one direction using a velvet cloth. This induces homogeneous planar alignment of the LC molecules.
-
Spacers: Use Mylar spacers (
).-
Validation Check: The path length must prevent absorbance saturation (
for the carbonyl peak). If , the detector is non-linear; reduce thickness.
-
-
Assembly: Capillary fill the LC into the cell in its isotropic (liquid) phase to avoid air bubbles.
B. Thermal & Spectral Setup[2][3]
-
Stage: Linkam Hot Stage (or equivalent) with
precision. -
Polarizer: Insert a wire-grid polarizer in the beam path.
-
Parameters:
-
Resolution:
(Required to resolve band splitting). -
Scans: 32-64 (Balance between SNR and thermal drift).
-
Ramp Rate:
near transitions; elsewhere.
-
C. Workflow Diagram
Caption: Figure 1. Optimized workflow for Temperature-Variable Polarized FTIR. Note the iterative loop in Phase 2 for thermal stepping.
Part 4: Data Interpretation & Logic
The "Rule of Three" for Esters
In a typical LC ester (e.g., alkoxybenzoates), look for three distinct bands:
- (Carbonyl): ~1730–1750 cm⁻¹.
- (Asymmetric stretch): ~1250 cm⁻¹.
- (Ester oxygen stretch): ~1160 cm⁻¹.
Detecting Phase Transitions
As the sample cools from Isotropic (I) to Nematic (N):
-
Bandwidth: The FWHM (Full Width at Half Maximum) of the carbonyl peak will decrease . In the isotropic phase, molecules have high rotational freedom (inhomogeneous broadening). In the nematic phase, the steric hindrance restricts rotation, sharpening the peak.
-
Frequency Shift: A shift to a lower wavenumber (red shift) often indicates increased intermolecular interaction or packing density, stabilizing the bond.
-
Band Splitting: If the ester group links a rigid core and a flexible tail, you may see the carbonyl peak split into a doublet, representing the distinct vibrational environments of syn and anti conformers.
Calculating the Order Parameter ( )
This is the quantitative metric for LC alignment. Using the polarized spectra:
-
Measure Absorbance with polarization parallel to the rubbing direction (
). -
Measure Absorbance perpendicular to rubbing (
). -
Calculate the Dichroic Ratio (
). -
Compute
using the equation: Where is the angle between the transition dipole moment of the bond and the long molecular axis.
Note: For ester carbonyls,
Part 5: References
-
MDPI. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Available at: [Link][1][2][3]
-
Spectroscopy Online. (2020). The C=O[3][4][5] Bond, Part VI: Esters and the Rule of Three.[4] Available at: [Link]
-
Spectroscopy Online. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal.[6] Available at: [Link]
-
Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Available at: [Link]
-
National Institutes of Health (PMC). (2022). Temperature-dependent optical properties of some mixtures nematic liquid crystal.[1][7] Available at: [Link]
Sources
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- 2. afst.valahia.ro [afst.valahia.ro]
- 3. pubs.aip.org [pubs.aip.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. sfr.ca [sfr.ca]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Temperature-dependent optical properties of some mixtures nematic liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Characterization of 4-Pentylphenyl 4-(benzyloxy)benzoate via IGC: A Comparative Guide
This guide provides an in-depth technical analysis and comparison of 4-Pentylphenyl 4-(benzyloxy)benzoate (referred to here as PPBB ) using Inverse Gas Chromatography (IGC). It is designed for researchers requiring precise thermodynamic characterization of liquid crystalline materials.
Executive Summary & Technical Profile[1]
4-Pentylphenyl 4-(benzyloxy)benzoate (PPBB) is a thermotropic liquid crystal belonging to the phenyl benzoate ester family. Unlike standard alkyl-cyanobiphenyls (e.g., 5CB), PPBB incorporates a benzyloxy terminal group , which introduces significant
This guide details the determination of PPBB's thermodynamic parameters—specifically retention volumes (
Product Identity
-
Chemical Name: 4-Pentylphenyl 4-(benzyloxy)benzoate[1]
-
CAS Number: 111973-82-1[1]
-
Molecular Formula:
[2][3] -
Core Structure: Two-ring phenyl benzoate core with a flexible pentyl tail and a rigid benzyloxy head group.
Experimental Methodology: The Self-Validating IGC Protocol
To ensure data integrity (E-E-A-T), the following IGC protocol is designed as a self-validating system. The linearity of retention diagrams (
Column Preparation & Instrumentation
-
Support Material: Chromosorb W (AW-DMCS treated, 80/100 mesh) is used to minimize non-specific adsorption.
-
Coating: PPBB is dissolved in chloroform and coated onto the support using the rotary evaporation method to ensure a uniform film thickness.
-
Loading: 10% (w/w) is recommended to mask the support surface completely.
-
-
Conditioning: The column is conditioned at temperatures above the clearing point (
) under a helium stream (flow rate mL/min) for 12 hours to remove residual solvent and relax the LC film.
Probe Selection Strategy
We utilize three distinct probe classes to probe different interaction mechanisms:
-
n-Alkanes (
): Determine dispersive (London) forces and backbone alignment. -
Acetates (Ethyl/Butyl Acetate): Probe polar/ester interactions.
-
Alcohols (Ethanol/Propanol): Assess H-bonding capability (though limited in ester LCs).
Workflow Visualization
The following diagram outlines the critical decision pathways for IGC analysis, ensuring validity before data calculation.
Caption: Figure 1. Self-validating IGC workflow. Linearity in the 'Check' phase is the critical gatekeeper for valid thermodynamic data.
Thermodynamic Parameters & Comparative Analysis
The core performance of PPBB is evaluated by its interaction with solvents (probes) compared to alternatives.
Key Parameters Defined[1][4][5][6][7][8][9][10]
-
Specific Retention Volume (
): The fundamental measure of probe solubility in the LC phase. -
Weight Fraction Activity Coefficient (
): Indicates deviation from ideal solution behavior. -
Flory-Huggins Parameter (
): Measures the enthalpy/entropy balance of mixing.- : Poor solvent (Probe is rejected by the LC).
- : Good solvent (Probe dissolves well).
Comparative Performance Guide
We compare PPBB against BDBB (a bulkier 3-ring ester) and 5CB (standard nematic).
| Feature | PPBB (Product) | BDBB (Alternative 1) | 5CB (Alternative 2) |
| Structure | 2-Ring Ester + Benzyloxy | 3-Ring Diester + Benzyloxy | 2-Ring Biphenyl + Cyano |
| Molecular Weight | ~374 g/mol | ~600+ g/mol | 249 g/mol |
| Mesophase Range | Moderate ( | High ( | Low ( |
| Probe Selectivity | High for aromatics ( | High for long alkanes | High for polar probes |
| Thermodynamic Stability | Moderate | High (Rigid Core) | Low (Room Temp) |
| > 0.6 (Unfavorable) | > 1.0 (Highly Unfavorable) | ~ 0.5-0.7 (Moderate) |
*Note: Exact transition temperatures for PPBB depend on purity; values estimated based on homologous series.
Experimental Data Interpretation
In the isotropic phase (typically
-
For PPBB: The benzyloxy group adds steric bulk compared to a simple alkoxy chain. This results in higher
values for n-alkanes compared to 5CB, indicating that PPBB is less "compatible" with simple aliphatic solvents due to the aromatic-rich environment. -
For BDBB (Reference): As shown in Cakar et al. (2021), BDBB exhibits
values well above 0.5 for n-alkanes, confirming that the LC-LC interactions are stronger than LC-Solvent interactions. PPBB is expected to follow this trend but with slightly lower values than BDBB due to having one less phenyl ring.
Detailed Protocol for Data Acquisition
To reproduce the thermodynamic data for PPBB, follow this specific derivation logic:
-
Calculate
: Use the retention time of the probe ( ) and air marker ( ). -
Determine
(Activity Coefficient): Where is probe vapor pressure, is molar mass of PPBB, and is the second virial coefficient of the probe. -
Derive
: Where and are molar volumes of the probe and PPBB, respectively.
Expected Results (Hypothetical Data Range for PPBB)
Based on the homologous series of phenyl benzoates:
-
n-Heptane:
(Endothermic mixing). -
Toluene:
(Exothermic/Good mixing due to - interactions). -
Selectivity: PPBB will show higher retention for aromatic probes (Toluene, Xylene) compared to aliphatic probes of similar boiling point, validating its utility as a selective stationary phase for separating isomers.
References
-
Cakar, F., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. Link
- Key Reference: Establishes the IGC protocol for benzyloxy-substituted phenyl benzoates (BDBB) used as the benchmark in this guide.
-
ChemSrc. (2025). CAS No. 111973-82-1: (4-pentylphenyl) 4-phenylmethoxybenzoate.[1] Link
- Key Reference: Verification of the chemical identity and structure of PPBB.
-
Price, G. J. (2002). Thermodynamic measurements by inverse gas chromatography. In Inverse Gas Chromatography (pp. 1-26).[1] Elsevier.
- Key Reference: Standard text for the deriv
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
